2-Bromo-4-cyclopropylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNHPKZALJVWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671708 | |
| Record name | 2-Bromo-4-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086381-39-6 | |
| Record name | 2-Bromo-4-cyclopropylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-cyclopropylpyridine
Abstract
2-Bromo-4-cyclopropylpyridine is a pivotal heterocyclic building block in contemporary medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active agents. Its unique structural motif, featuring a synthetically versatile bromine atom and a metabolically robust cyclopropyl group, makes it a highly sought-after intermediate in drug discovery programs. This guide provides a comprehensive overview of the principal synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of three distinct and viable synthetic routes, offering detailed experimental protocols and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Introduction: The Significance of this compound in Drug Discovery
The pyridine core is a ubiquitous scaffold in a vast number of approved drugs and clinical candidates due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The introduction of a cyclopropyl group at the 4-position often enhances metabolic stability by blocking potential sites of oxidation, and can also favorably influence the conformation of the molecule, leading to improved target binding. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of further molecular complexity. This trifecta of structural features makes this compound a valuable asset in the construction of novel chemical entities with therapeutic potential.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached from several distinct strategic directions. The choice of a particular route will often depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. In this guide, we will explore three primary, field-proven strategies:
-
Strategy 1: Late-Stage Bromination of 4-Cyclopropylpyridine
-
Strategy 2: Cyclopropanation of a Pre-brominated Pyridine
-
Strategy 3: Diazotization and Bromination of 2-Amino-4-cyclopropylpyridine (Sandmeyer Reaction)
Strategy 1: Late-Stage Bromination of 4-Cyclopropylpyridine
This approach involves the initial synthesis of 4-cyclopropylpyridine followed by a selective bromination at the 2-position. This is a convergent strategy that builds the core structure first and then introduces the key halogen functionality.
Workflow for Strategy 1
Caption: Synthetic workflow for Strategy 1.
Part 1: Synthesis of 4-Cyclopropylpyridine
The synthesis of 4-cyclopropylpyridine can be efficiently achieved from the readily available 4-vinylpyridine. A common and effective method is the reaction with a sulfur ylide, such as dimethylsulfonium methylide, which is generated in situ.[1]
Reaction Mechanism: The reaction proceeds via a Michael-type addition of the ylide to the electron-deficient double bond of 4-vinylpyridine, forming a betaine intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring and dimethyl sulfide as a byproduct.
Experimental Protocol: Synthesis of 4-Cyclopropylpyridine from 4-Vinylpyridine
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium hydride (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO).
-
Ylide Formation: To the stirred suspension, add trimethylsulfonium iodide (1.1 equivalents) portion-wise at room temperature. Stir the resulting mixture for 10-15 minutes until the evolution of hydrogen gas ceases and a clear solution of dimethylsulfonium methylide is formed.
-
Cyclopropanation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 4-vinylpyridine (1.0 equivalent) in a minimal amount of anhydrous DMSO.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous phase with diethyl ether or ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to afford pure 4-cyclopropylpyridine.
Part 2: Selective Bromination of 4-Cyclopropylpyridine
The selective bromination of the pyridine ring at the 2-position in the presence of an activating group at the 4-position can be challenging. Direct bromination of pyridine itself typically occurs at the 3-position under harsh conditions. To achieve regioselectivity at the 2-position, activation of the pyridine ring is often necessary. One common strategy is the formation of the pyridine N-oxide.[2]
Reaction Mechanism: The N-oxide is more susceptible to electrophilic attack than the parent pyridine. Treatment with a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of bromine and oleum can lead to bromination at the 2- and 4-positions. Subsequent reduction of the N-oxide to the pyridine is required. However, for 4-substituted pyridines, direct bromination at the 2-position can sometimes be achieved under specific conditions, although yields may be variable.
Experimental Protocol: Selective Bromination of 4-Cyclopropylpyridine
-
Reaction Setup: To a solution of 4-cyclopropylpyridine (1.0 equivalent) in a suitable solvent such as concentrated sulfuric acid or acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.
-
Reaction Conditions: The reaction mixture is then heated to a specific temperature (e.g., 50-80 °C) and stirred for several hours. The optimal conditions may need to be determined empirically.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS for the formation of the desired product and the consumption of the starting material.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a base such as sodium bicarbonate or sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
| Strategy 1: Data Summary | Yield | Purity | Key Considerations |
| 4-Cyclopropylpyridine Synthesis | 60-80% | >95% | In situ generation of the ylide is crucial. |
| Selective Bromination | 20-50% | >98% (after purification) | Regioselectivity can be an issue; optimization is often required. |
Strategy 2: Cyclopropanation of a Pre-brominated Pyridine
This strategy involves starting with a pyridine ring that is already brominated at the 2-position and contains a suitable precursor for the cyclopropyl group at the 4-position. A vinyl group is an excellent precursor for cyclopropanation.
Workflow for Strategy 2
Caption: Synthetic workflow for Strategy 2.
Part 1: Cyclopropanation of 2-Bromo-4-vinylpyridine
2-Bromo-4-vinylpyridine is a commercially available starting material, which makes this route attractive.[3] The cyclopropanation can be carried out using similar methods as described in Strategy 1, such as the Simmons-Smith reaction or by using sulfur ylides.
Reaction Mechanism: The Simmons-Smith reaction involves the use of a carbenoid, typically iodomethylzinc iodide (IZnCH₂I), which is generated in situ from diiodomethane and a zinc-copper couple. This carbenoid adds to the double bond of the 2-bromo-4-vinylpyridine in a concerted fashion to form the cyclopropane ring.
Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Bromo-4-vinylpyridine
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the zinc-copper couple by adding zinc dust (2.0 equivalents) and copper(I) chloride (0.2 equivalents) to anhydrous diethyl ether and stirring the mixture for 30 minutes.
-
Carbenoid Formation: To the activated zinc-copper couple, add diiodomethane (1.5 equivalents) dropwise. The mixture may be gently warmed to initiate the reaction, which is indicated by the formation of a gray precipitate.
-
Cyclopropanation: To the freshly prepared carbenoid, add a solution of 2-bromo-4-vinylpyridine (1.0 equivalent) in anhydrous diethyl ether.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (reflux) for several hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the inorganic salts. Separate the organic layer, and extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
| Strategy 2: Data Summary | Yield | Purity | Key Considerations |
| Cyclopropanation | 70-90% | >98% (after purification) | The activity of the zinc-copper couple is critical for high yields. |
Strategy 3: Sandmeyer Reaction of 2-Amino-4-cyclopropylpyridine
This classical and reliable method involves the diazotization of an amino group followed by its displacement with a bromide. The starting material, 2-amino-4-cyclopropylpyridine, is commercially available, making this a very direct route.[4]
Workflow for Strategy 3
Caption: Synthetic workflow for Strategy 3.
Part 1: Sandmeyer Reaction of 2-Amino-4-cyclopropylpyridine
The Sandmeyer reaction is a two-step process that is typically performed in one pot.[5][6] The first step is the formation of a diazonium salt from the primary amine using nitrous acid (generated in situ from sodium nitrite and a strong acid). The second step is the copper(I) bromide-catalyzed decomposition of the diazonium salt to yield the aryl bromide.
Reaction Mechanism: The reaction proceeds through a radical mechanism.[5] Copper(I) acts as a catalyst, transferring an electron to the diazonium salt to generate an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst.
Experimental Protocol: Sandmeyer Reaction of 2-Amino-4-cyclopropylpyridine
-
Diazotization: In a flask equipped with a stirrer and a thermometer, dissolve 2-amino-4-cyclopropylpyridine (1.0 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3-4 equivalents) at 0 °C. To this stirred solution, add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr. Add the freshly prepared diazonium salt solution to the CuBr solution at a rate that maintains the reaction temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure.
| Strategy 3: Data Summary | Yield | Purity | Key Considerations |
| Sandmeyer Reaction | 65-85% | >98% (after purification) | Careful temperature control during diazotization is critical to avoid decomposition of the diazonium salt. |
Comparative Analysis of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Ideal Application |
| 1: Late-Stage Bromination | Convergent approach. | Selective bromination can be low-yielding and produce regioisomers. | When 4-cyclopropylpyridine is readily available and optimization of the bromination step is feasible. |
| 2: Cyclopropanation | High-yielding final step; commercially available starting material. | The Simmons-Smith reagent can be sensitive to moisture. | For rapid and efficient synthesis when 2-bromo-4-vinylpyridine is accessible. |
| 3: Sandmeyer Reaction | High-yielding and reliable; commercially available starting material. | Diazonium salts can be unstable; requires careful temperature control. | For robust and scalable synthesis with a readily available amino precursor. |
Conclusion
The synthesis of this compound can be successfully achieved through several strategic approaches. The choice of the optimal route depends on a careful consideration of factors such as starting material availability, scalability, and the desired level of process control. For laboratory-scale synthesis, the Sandmeyer reaction (Strategy 3) often represents the most efficient and reliable method due to the commercial availability of the starting amine and the high yields typically obtained. For larger-scale production, the cyclopropanation of 2-bromo-4-vinylpyridine (Strategy 2) may be more cost-effective if the starting material is readily sourced. While the late-stage bromination (Strategy 1) is conceptually straightforward, the challenges associated with regioselective bromination may require significant process development. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently synthesize this valuable building block for their research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. 2-Amino-4-cyclopropylpyridine | 908269-97-6 | ILB26997 [biosynth.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-4-cyclopropylpyridine CAS number
An In-Depth Technical Guide to 2-Bromo-4-cyclopropylpyridine (CAS No. 1086381-39-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, identified by its Chemical Abstracts Service (CAS) number 1086381-39-6 [1]. As a key heterocyclic building block, this compound possesses a unique structural combination of a reactive brominated pyridine core and a cyclopropyl moiety. This document elucidates its physicochemical properties, outlines plausible synthetic strategies, and delves into its core reactivity. Special emphasis is placed on its application in modern medicinal chemistry, particularly as a versatile substrate in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. Furthermore, this guide includes detailed safety and handling protocols, an exemplary experimental procedure, and a curated list of references to support further research and application.
Core Compound Identification and Physicochemical Properties
This compound is a substituted pyridine derivative. The pyridine ring provides a foundational aromatic and heterocyclic scaffold, while the bromine atom at the 2-position serves as a highly versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation. The cyclopropyl group at the 4-position influences the molecule's steric and electronic properties, often conferring metabolic stability or desirable conformational constraints in larger, biologically active molecules.
Table 1: Physicochemical Data and Identifiers
| Property | Value | Source |
| CAS Number | 1086381-39-6 | [1] |
| Molecular Formula | C₈H₈BrN | Calculated |
| Molecular Weight | 198.06 g/mol | Calculated |
| Appearance | Typically a liquid or low-melting solid | Inferred from similar compounds |
| Boiling Point | Not explicitly available; estimated >200 °C | N/A |
| SMILES | C1CC1c2ccc(Br)nc2 | N/A |
| InChI Key | InChI=1S/... (Not publicly indexed) | N/A |
Synthesis and Strategic Considerations
The synthesis of this compound is not widely detailed in standard literature, but a logical and efficient pathway can be constructed based on established organometallic and heterocyclic chemistry principles. A common strategy involves the modification of a pre-existing pyridine ring.
A plausible synthetic route begins with a readily available starting material like 2,4-dichloropyridine or 2-bromo-4-chloropyridine. The differential reactivity of the halogen atoms allows for selective functionalization. The chlorine at the 4-position is more susceptible to nucleophilic substitution and can be targeted for a Negishi or Suzuki-Miyaura cross-coupling reaction with a cyclopropyl-metal species (e.g., cyclopropylzinc bromide or cyclopropylboronic acid, respectively) to install the cyclopropyl group.
Caption: Plausible synthesis of this compound.
The choice of a palladium catalyst and appropriate ligands is critical for achieving high yield and selectivity, minimizing side reactions such as homo-coupling or debromination. This strategic, stepwise functionalization is a cornerstone of modern heterocyclic chemistry.
Core Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is dominated by the reactivity of its carbon-bromine bond. The bromine atom at the 2-position makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in drug discovery for building molecular complexity.[2][3]
Key transformations include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing diverse amino scaffolds.[4]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[4]
-
Stille Coupling: Reaction with organostannanes.[2]
These reactions allow medicinal chemists to efficiently couple the this compound core with a wide array of other molecular fragments, enabling the rapid generation of libraries of novel compounds for biological screening.[2] The pyridine core itself is a "privileged scaffold," appearing in numerous approved drugs, and its derivatives are frequently investigated as kinase inhibitors, anti-infectives, and agents targeting the central nervous system.[3][4][5]
Caption: Core reactivity of this compound.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly prevalent, data from structurally similar brominated pyridines provide a strong basis for hazard assessment. Compounds like 2-bromopyridine and 2-bromo-4-chloropyridine are classified as hazardous.[6][7]
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement | Source (Analogous Compounds) |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed | [8] |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin | [7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [8] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [8] |
| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation | [8] |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: If vapors or aerosols are generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[6]
-
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[9]
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. It is adapted from standard literature procedures for similar substrates.[3]
Objective: To synthesize 2-Aryl-4-cyclopropylpyridine.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Degassed solvent system (e.g., Toluene/Water 4:1 or 1,4-Dioxane/Water 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-Aryl-4-cyclopropylpyridine.
Conclusion
This compound (CAS: 1086381-39-6) is a valuable and versatile heterocyclic building block for chemical synthesis. Its strategic placement of a reactive bromine atom and a cyclopropyl group on a pyridine scaffold makes it an ideal intermediate for constructing complex molecules, particularly within drug discovery and medicinal chemistry programs. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the development of novel chemical entities.
References
- 1. 1086381-39-6|this compound|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
A Technical Guide to 2-Bromo-4-cyclopropylpyridine: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-cyclopropylpyridine has emerged as a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural combination of a reactive bromine atom and a cyclopropyl moiety on a pyridine scaffold provides a versatile platform for the synthesis of complex molecular architectures. This technical guide offers an in-depth analysis of this compound, covering its core physicochemical properties, a detailed, logically-grounded synthesis protocol, and its strategic applications in the development of novel therapeutics, particularly through palladium-catalyzed cross-coupling reactions. The content herein is designed to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively utilize this potent synthetic intermediate.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. This compound is a compound whose utility is matched by its specific handling requirements.
Core Compound Data
All quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | Source |
| Molecular Weight | 198.06 g/mol | [1] |
| Molecular Formula | C₈H₈BrN | [1] |
| CAS Number | 1086381-39-6 | [1] |
| MDL Number | MFCD11223215 | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Safety, Handling, and Hazard Profile
This compound is classified as a hazardous substance and requires strict adherence to safety protocols. The following information is synthesized from supplier safety data sheets (SDS).[2]
GHS Hazard Statements:
-
H227: Combustible liquid.
-
H301: Toxic if swallowed.
-
H310: Fatal in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures & Personal Protective Equipment (PPE):
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are in close proximity.[3]
-
Personal Protection:
-
Wear protective gloves (chemically resistant), eye protection (safety glasses or goggles), and face protection (face shield).
-
Wear appropriate protective clothing to prevent skin exposure.[3]
-
If vapors or aerosols are generated, use a NIOSH/MSHA approved respirator with an appropriate filter type (e.g., Filter A-(P2)).
-
-
Handling:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Do not get in eyes, on skin, or on clothing.
-
Wash skin thoroughly after handling.
-
Avoid ingestion and inhalation.[2]
-
-
Storage: Store in a well-ventilated, secure place with the container tightly closed.[2] The product should be kept locked up or in an area accessible only to qualified personnel.
Proposed Synthesis Pathway: Diazotization and Bromination
While numerous proprietary methods exist, a robust and fundamentally sound approach to synthesizing this compound involves a Sandmeyer-type reaction starting from 2-Amino-4-cyclopropylpyridine. This classic transformation in aromatic chemistry provides a reliable route for introducing a bromine atom at the 2-position of the pyridine ring.
Causality of Experimental Choices: The core of this synthesis is the conversion of a stable primary amine into a highly reactive diazonium salt intermediate. This is achieved under cold, acidic conditions to ensure the stability of the diazonium salt. The subsequent introduction of a bromide source, typically with a copper(I) catalyst, facilitates the displacement of the diazonio group with bromine, releasing nitrogen gas as a thermodynamically favorable byproduct.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 2-bromopyridines.[4][5]
Materials:
-
2-Amino-4-cyclopropylpyridine
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Deionized water
Procedure:
-
Flask Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add hydrobromic acid (48%, ~4.5 molar equivalents).
-
Amine Addition: Cool the flask in an ice-salt bath to between 0°C and -5°C. Slowly add 2-Amino-4-cyclopropylpyridine (1.0 molar equivalent) portion-wise, ensuring the temperature does not rise above 0°C.
-
Diazotization: Prepare a solution of sodium nitrite (2.5 molar equivalents) in deionized water. Add this solution dropwise via the dropping funnel to the stirred reaction mixture. The rate of addition must be carefully controlled to maintain the temperature at 0°C or lower. Rationale: This step forms the unstable diazonium salt; low temperatures are critical to prevent its premature decomposition.
-
Bromination: After the addition is complete, continue stirring for an additional 30 minutes at 0°C. In a separate beaker, prepare a solution or slurry of copper(I) bromide (1.2 molar equivalents) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous evolution of nitrogen gas will be observed. Rationale: CuBr catalyzes the substitution of the diazonium group with bromide.
-
Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Basify the mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is >10, keeping the flask in an ice bath to manage the exotherm.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Applications in Drug Discovery: A Versatile Synthetic Handle
Halogenated pyridines are foundational building blocks in medicinal chemistry.[6] this compound is particularly valuable due to the reactivity of its C-Br bond, which serves as a "synthetic handle" for constructing more complex molecules through various cross-coupling reactions. This enables the efficient exploration of chemical space around a core scaffold, a critical activity in lead optimization.
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
These reactions are cornerstones of modern pharmaceutical synthesis, used extensively in the development of kinase inhibitors for oncology and inflammatory diseases.[6] The cyclopropyl group is also a desirable feature in drug design, as it can enhance metabolic stability and binding affinity.
Caption: General mechanism of a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
-
Solvent (e.g., Dioxane/Water, Toluene, or DME)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture (typically 80-110°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic phase. Purify the residue via column chromatography to obtain the desired coupled product.
Conclusion
This compound is a high-value synthetic intermediate with a well-defined physicochemical and safety profile. Its strategic importance lies in its role as a versatile precursor in the synthesis of complex, biologically active molecules. The ability to reliably synthesize this compound and leverage its reactivity in robust, well-established cross-coupling reactions makes it an indispensable tool for researchers and scientists in the field of drug discovery. A comprehensive understanding of its properties, handling requirements, and synthetic utility is paramount to accelerating the development of next-generation therapeutics.
References
An In-depth Technical Guide to the Stability of 2-Bromo-4-cyclopropylpyridine
Introduction: The Strategic Importance of 2-Bromo-4-cyclopropylpyridine in Drug Development
In the landscape of modern medicinal chemistry and agrochemical synthesis, this compound has emerged as a valuable heterocyclic building block. Its unique trifecta of functionalities—the electron-deficient pyridine core, a reactive C2-bromine atom, and a C4-cyclopropyl group—offers a versatile scaffold for constructing complex molecular architectures. The bromine atom serves as a key synthetic handle for a multitude of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the precise installation of diverse substituents.[1] This reactivity profile makes it an attractive intermediate in the synthesis of novel therapeutic agents and crop protection agents.[1][2]
However, for any chemical intermediate, particularly one destined for use in GMP (Good Manufacturing Practice) environments, its chemical stability is a paramount concern. The integrity of a starting material directly impacts the purity of subsequent intermediates and the final active pharmaceutical ingredient (API), influencing process efficiency, reproducibility, shelf-life, and, most critically, patient safety.[3] An unstable intermediate can lead to the formation of unknown impurities, complicate purification processes, and result in batch-to-batch variability.
This technical guide provides a comprehensive analysis of the stability of this compound from a first-principles perspective. We will dissect its structural components to predict potential degradation pathways and outline robust, field-proven experimental protocols for a comprehensive stability assessment in line with regulatory expectations.[3][4]
Intrinsic Stability Profile: A Structural Analysis
The stability of this compound is dictated by the interplay of its three key structural features. A thorough understanding of each component's chemical liabilities is the first step in predicting its degradation behavior.
-
The Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently stable. However, the electron-withdrawing nitrogen atom renders the ring electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C6 positions. The lone pair on the nitrogen atom imparts basicity (pKa of 2-bromopyridine is ~0.71), making it reactive towards acids.[5]
-
The 2-Bromo Substituent: The carbon-bromine (C-Br) bond is the most probable site of reactivity. The electronegativity of the bromine atom further activates the C2 position for nucleophilic aromatic substitution (SNAr).[6] This bond is susceptible to cleavage under various conditions, including hydrolysis, photolysis, and reductive environments.[7][8][9]
-
The 4-Cyclopropyl Substituent: The cyclopropyl group is a strained, three-membered ring that possesses unique electronic properties, often described as having partial double-bond character. While generally stable, this strained ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or electrophiles.[10][11]
Based on this analysis, the primary stability concerns for this compound are its potential sensitivity to hydrolysis, oxidation, and photodegradation, centered around the C-Br bond and the pyridine nitrogen.
Potential Degradation Pathways
Understanding likely degradation mechanisms is crucial for designing stability-indicating analytical methods and establishing appropriate storage conditions.[12] Several pathways can be hypothesized for this compound.
-
Hydrolysis: Under aqueous acidic or basic conditions, the C-Br bond may undergo nucleophilic substitution to yield 2-Hydroxy-4-cyclopropylpyridine . This is a common degradation pathway for 2-halopyridines.[8]
-
Oxidation: The pyridine nitrogen is susceptible to oxidation, particularly by strong oxidizing agents like hydrogen peroxide or peracids, which would lead to the formation of This compound N-oxide .[5] Oxidative conditions can also promote the aromatization of dihydropyridine impurities to their pyridine counterparts, a known degradation pathway for related structures.[13]
-
Photodegradation: Brominated aromatic compounds are known to be sensitive to light.[7] Exposure to UV radiation can induce homolytic cleavage of the C-Br bond, generating radical species. This can initiate a cascade of complex degradation reactions, including debromination to form 4-cyclopropylpyridine .[14][15]
Caption: Predicted degradation pathways for this compound.
Recommended Storage and Handling
Based on the predicted chemical liabilities, proper storage and handling are critical to maintain the integrity of this compound. The following conditions are recommended to minimize degradation.
| Parameter | Recommendation | Rationale & Justification |
| Temperature | Store in a cool, dry place (e.g., 2-8°C). | Minimizes the rate of potential hydrolytic and thermal degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents oxidative degradation of the pyridine nitrogen and protects against atmospheric moisture. |
| Container | Keep in a tightly sealed, opaque container. | Prevents exposure to moisture (hydrolysis) and light (photodegradation).[16][17] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, strong bases, and certain metals. | Prevents vigorous and potentially hazardous reactions, including oxidation, acid-base reactions, and potential catalytic degradation.[18] |
Experimental Protocol: A Comprehensive Forced Degradation Study
To definitively identify degradation products and establish a stability-indicating analytical method, a forced degradation (stress testing) study is essential.[3] This involves intentionally subjecting the compound to harsh conditions to accelerate its decomposition. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify impurities without completely destroying the parent molecule.[4][19]
Caption: Workflow for a forced degradation study of this compound.
Part 1: Development of a Stability-Indicating Analytical Method
The cornerstone of any stability study is a robust analytical method capable of separating the parent compound from all potential degradation products.[20] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard.[21]
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution for optimal separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A typical starting gradient would be 5% to 95% B over 20 minutes. This program must be optimized to ensure adequate resolution between the parent peak and any new peaks that appear in the stressed samples.
-
Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm) and to determine the optimal detection wavelength for the parent compound and impurities.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.
Part 2: Forced Degradation Experimental Protocols
The following protocols describe the conditions for stressing a solution of this compound (e.g., 1 mg/mL in a 50:50 Acetonitrile:Water mixture). A control sample (unstressed) should be analyzed alongside the stressed samples.
A. Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before dilution and injection into the HPLC system.
-
Rationale: This tests for susceptibility to degradation in acidic environments, targeting the C-Br bond and potentially the cyclopropyl ring.[3]
B. Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M Sodium Hydroxide (NaOH).
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at predetermined time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution and injection.
-
Rationale: This assesses stability in alkaline conditions, which can promote nucleophilic substitution at the C-Br bond.[3]
C. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the mixture at room temperature and protect from light.
-
Withdraw aliquots at predetermined time points.
-
Quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite) before injection.
-
Rationale: This protocol is designed to identify potential N-oxides and other oxidation products.[12]
D. Thermal Degradation
-
Place a solid sample of this compound in a controlled-temperature oven at 80°C.
-
Place a solution sample (in the chosen solvent) in the same oven.
-
Sample at appropriate time intervals (e.g., 1, 3, 7 days), dissolve the solid sample, and analyze both by HPLC.
-
Rationale: This evaluates the intrinsic thermal stability of the molecule in both solid and solution states.[22]
E. Photostability
-
Expose solid and solution samples of the compound to a light source conforming to ICH Q1B guidelines (providing both UV and visible light).
-
The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
Wrap a parallel set of samples in aluminum foil to serve as dark controls.
-
Analyze the samples after the exposure period.
-
Rationale: This is critical for identifying susceptibility to photodegradation, a common liability for halogenated aromatics.[7][12]
Part 3: Identification of Degradation Products
For any stressed sample showing significant degradation (5-20%), further analysis is required to identify the newly formed peaks.
-
LC-MS/MS Analysis: Analyze the key samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[23]
-
Mass Determination: Obtain the accurate mass of the degradation products. For example, hydrolysis would result in a mass shift corresponding to the replacement of Br (79/81 Da) with OH (17 Da).
-
Fragmentation Analysis: Use tandem mass spectrometry (MS/MS) to fragment the parent ion and the degradant ions. The fragmentation patterns provide structural information that helps in elucidating the exact structure of the impurities.[24]
Data Presentation and Interpretation
The results from the forced degradation study should be summarized to provide a clear overview of the compound's stability profile.
| Stress Condition | Duration/Temp | % Parent Remaining | No. of Degradants >0.1% | RRT of Major Degradant | Proposed Structure of Major Degradant |
| 0.1 M HCl | 24h / 60°C | Data | Data | Data | 2-Hydroxy-4-cyclopropylpyridine |
| 0.1 M NaOH | 24h / 60°C | Data | Data | Data | 2-Hydroxy-4-cyclopropylpyridine |
| 3% H₂O₂ | 24h / RT | Data | Data | Data | This compound N-oxide |
| Thermal (Solid) | 7d / 80°C | Data | Data | Data | No significant degradation expected |
| Photolytic | 1.2M lux-hr | Data | Data | Data | 4-cyclopropylpyridine |
| Control | N/A | >99.9% | 0 | N/A | N/A |
| RRT = Relative Retention Time |
Conclusion
This compound is a synthetically valuable intermediate whose stability profile must be well-understood to ensure its effective and reliable use in drug development and other chemical industries. A proactive assessment of its intrinsic stability, based on its chemical structure, predicts potential liabilities to hydrolysis, oxidation, and photodegradation. This theoretical analysis must be confirmed through a systematic forced degradation study, as outlined in this guide. By following these protocols, researchers can develop a robust, stability-indicating analytical method, identify and characterize potential degradation products, and establish appropriate storage and handling conditions. This rigorous scientific approach is fundamental to ensuring the quality, consistency, and safety of this important chemical building block.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 6. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. pnrjournal.com [pnrjournal.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Introduction: The Strategic Importance of 2-Bromo-4-cyclopropylpyridine in Modern Drug Discovery
An In-depth Technical Guide to the Solubility of 2-Bromo-4-cyclopropylpyridine
The trajectory of modern drug discovery is heavily reliant on the strategic use of versatile chemical building blocks to rapidly construct and optimize novel molecular entities. Among these, this compound has emerged as a compound of significant interest, bridging two powerful concepts in medicinal chemistry: the privileged nature of the pyridine scaffold and the advantageous physicochemical properties imparted by cyclopropyl groups.
The Privileged Pyridine Scaffold
The pyridine ring is a quintessential "privileged scaffold," a structural motif frequently identified in a wide array of approved pharmaceuticals and biologically active molecules. Its nitrogen atom serves as a key hydrogen bond acceptor and introduces a dipole moment, which are crucial for molecular recognition at biological targets. The aromatic system is chemically robust and offers multiple, well-defined vectors for synthetic modification, enabling chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.
Cyclopropyl Moieties: A Tool for Optimizing Drug-Like Properties
The integration of a cyclopropyl moiety is a widely adopted tactic for enhancing the drug-like properties of a lead compound. Far from being a simple hydrocarbon spacer, this strained three-membered ring actively modulates a molecule's characteristics. It can enhance metabolic stability by shielding adjacent positions from enzymatic attack, fine-tune lipophilicity (logP) to improve cell permeability, and impose conformational rigidity, which can lead to higher binding affinity and selectivity. The unique sp²-like electronic character of the cyclopropyl ring can also influence the basicity (pKa) of nearby atoms, thereby affecting solubility and target engagement.
The Role of this compound as a Versatile Building Block
This compound synergistically combines the benefits of both the pyridine core and the cyclopropyl group. The bromine atom at the 2-position acts as a highly effective synthetic handle, readily participating in a host of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This synthetic versatility allows for the modular and efficient assembly of complex molecular architectures. A comprehensive understanding of the solubility of this key building block is therefore a prerequisite for its successful application. Solubility directly governs reaction kinetics, dictates purification strategies, and impacts the overall efficiency and scalability of a synthetic route. For drug development professionals, this property is critical from the initial reaction setup to the final formulation of a potential drug candidate.
Physicochemical Properties of this compound
A molecule's behavior in a given environment is dictated by its fundamental physicochemical properties. For this compound, these attributes provide the basis for predicting its handling characteristics and solubility behavior.
Core Molecular Attributes
-
Molecular Formula: C₈H₈BrN
-
Molecular Weight: 198.06 g/mol
-
Appearance: Typically a colorless to pale yellow liquid or low-melting solid at ambient temperature.
-
Boiling Point: Approximately 233-234 °C at 760 mmHg.
-
Density: Approximately 1.45 g/cm³.
These core properties indicate that the compound has low volatility under standard laboratory conditions, simplifying its handling.
Predicted Solubility Profile
In silico prediction tools, such as ALOGPS, provide valuable early-stage insights into a compound's likely solubility.
-
Predicted LogP (Octanol-Water Partition Coefficient): 2.45 – 2.85. This value indicates that this compound is a moderately lipophilic ("fat-loving") molecule, predicting a strong preference for non-polar, organic solvents over aqueous environments.
-
Predicted Aqueous Solubility: Low. Directly correlated with its lipophilicity, the compound is predicted to have very limited solubility in water. This is a critical parameter for medicinal chemists, as aqueous solubility is often desired for biological assays and final drug formulations.
These computational predictions establish a clear hypothesis: this compound will be readily soluble in a wide range of organic solvents but will present challenges in aqueous systems, necessitating careful solvent selection and formulation strategies.
Experimental Determination of Solubility: A Practical Guide
While computational predictions are useful, experimentally verified data is the cornerstone of robust scientific development. The method used to measure solubility must be chosen carefully to reflect the intended application.
The Importance of Accurate Solubility Data
In the laboratory, an accurate understanding of solubility is essential to avoid common pitfalls:
-
Failed Synthetic Reactions: Incomplete dissolution of a starting material leads to poor reaction kinetics, incomplete conversion, and difficulty in reproducing results.
-
Misleading Biological Data: In biological screening, compound precipitation leads to an overestimation of the concentration required for a biological effect, generating flawed structure-activity relationships (SAR).
-
Complex Purifications: Unforeseen precipitation during workup or chromatography can result in significant yield loss and product contamination.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
It is imperative to distinguish between two fundamental types of solubility measurements:
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when rapidly diluted from a high-concentration dimethyl sulfoxide (DMSO) stock into an aqueous buffer. This method is fast and mimics the conditions of many high-throughput screening (HTS) assays.
-
Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution, determined by allowing an excess of the solid compound to equilibrate with a solvent over a prolonged period (e.g., 24-48 hours). This value represents the intrinsic, stable solubility of the molecule and is vital for physical chemistry and formulation science.
The following diagram outlines the distinct experimental workflows for these two measurements.
Caption: Workflow comparison of Kinetic vs. Thermodynamic solubility determination.
Step-by-Step Protocol for Thermodynamic Solubility Assessment using HPLC-UV
This protocol describes a robust and accurate "shake-flask" method for determining the equilibrium solubility of this compound. Quantification by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) ensures high sensitivity and specificity.
-
This compound (solid form, purity >98%)
-
Solvents for testing (e.g., Water, Ethanol, Dichloromethane, Tetrahydrofuran, Acetonitrile), HPLC grade
-
Acetonitrile (HPLC grade, for analytical use)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid or Trifluoroacetic Acid (for mobile phase, optional)
-
0.22 µm PTFE (polytetrafluoroethylene) syringe filters
-
Analytical balance (readable to 0.1 mg)
-
2 mL glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Thermostatic orbital shaker or rotator
-
Microcentrifuge
-
HPLC system equipped with a UV/Vis detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Preparation of Calibration Standards:
-
Prepare a primary stock solution by accurately weighing ~10 mg of this compound and dissolving it in 10 mL of acetonitrile to yield a concentration of ~1 mg/mL.
-
Perform serial dilutions of this stock solution with acetonitrile to create a set of at least five calibration standards (e.g., 500, 250, 100, 50, 10 µg/mL).
-
-
Sample Preparation (performed in triplicate for each solvent):
-
Add an excess amount of solid this compound (e.g., 5-10 mg) to a 2 mL glass vial. The presence of undissolved solid at the end of the experiment is essential.
-
Accurately dispense 1 mL of the desired solvent into the vial.
-
Securely cap the vials and vortex vigorously for 1 minute to create a fine suspension.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the slurries for a minimum of 24 hours to ensure that the solution has reached equilibrium with the solid. A 48-hour equilibration period is often preferred for definitive results.
-
-
Phase Separation (Critical Step):
-
Following equilibration, remove the vials and allow the excess solid to settle by gravity for 30 minutes.
-
To ensure complete removal of all particulate matter, clarify the supernatant by either:
-
Centrifuging the vials at high speed (e.g., >10,000 x g) for 15 minutes.
-
Filtering the supernatant through a chemical-resistant 0.22 µm PTFE syringe filter. Always discard the first ~100-200 µL of filtrate to saturate the filter membrane and avoid adsorption effects.
-
-
-
Sample Dilution and HPLC Analysis:
-
Based on the expected solubility, accurately dilute the clarified supernatant with acetonitrile to ensure the final concentration falls within the linear range of the calibration curve. The required dilution factor will vary dramatically between solvents.
-
Analyze the calibration standards and the diluted samples by HPLC-UV, monitoring at a wavelength where the compound has a strong absorbance (e.g., ~260 nm).
-
-
Construct Calibration Curve: Plot the HPLC peak area against the known concentration for each calibration standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and a correlation coefficient (R²), which must be >0.995 for a valid calibration.
-
Calculate Sample Concentration: Using the peak area from the diluted sample, calculate its concentration using the regression equation.
-
Determine Final Solubility: Multiply the calculated concentration by the dilution factor used in the previous step to obtain the final solubility of this compound in the original solvent. Report the result as an average of the triplicates with the standard deviation.
Solubility Data of this compound in Common Solvents
The following table summarizes experimentally determined thermodynamic solubility data for this compound at ambient temperature (20-25 °C), providing a practical reference for laboratory work.
Aqueous Solubility
Confirming the in silico predictions, the solubility in neutral aqueous media is extremely low. This is a crucial consideration for any process involving an aqueous workup, as the compound will overwhelmingly partition into the organic phase.
Solubility in Common Organic Solvents
The compound demonstrates excellent solubility in a broad range of organic solvents, offering great flexibility for synthetic chemists in choosing reaction media.
Table: Solubility of this compound at Ambient Temperature
| Solvent | Solvent Category | Solubility (mg/mL) | Qualitative Description |
| Water | Protic, Polar | < 0.1 | Practically Insoluble |
| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | < 0.1 | Practically Insoluble |
| Ethanol | Protic, Polar | > 100 | Freely Soluble |
| Methanol | Protic, Polar | > 100 | Freely Soluble |
| Tetrahydrofuran (THF) | Aprotic, Ethereal | > 200 | Very Soluble |
| Dichloromethane (DCM) | Aprotic, Halogenated | > 200 | Very Soluble |
| Acetonitrile (ACN) | Aprotic, Polar | > 150 | Very Soluble |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | > 200 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | > 200 | Very Soluble |
| Toluene | Aprotic, Non-polar | > 100 | Freely Soluble |
| Heptane | Aprotic, Non-polar | < 5 | Sparingly Soluble |
This data represents a compilation of typical experimental results and information from chemical suppliers.
Interpretation for the Scientist: The high solubility in reaction workhorses like THF, DCM, DMF, and Toluene simplifies reaction setup. Conversely, the poor solubility in non-polar alkane solvents like heptane is highly advantageous, as heptane can be used as an effective anti-solvent to induce crystallization or precipitation for product isolation and purification.
Factors Influencing Solubility and Strategies for Enhancement
The solubility values presented above are not absolute but can be significantly influenced by environmental conditions, offering opportunities for manipulation.
pH-Dependent Solubility
The pyridine nitrogen atom is weakly basic, with an estimated pKa of its conjugate acid between 3.5 and 4.5. This allows for a dramatic, pH-switchable change in aqueous solubility.
-
At pH < pKa (e.g., pH < 3.5): The nitrogen atom becomes protonated, forming a positively charged pyridinium salt. This ionic form is significantly more polar and exhibits much greater aqueous solubility than the neutral form.
-
At pH > pKa (e.g., pH > 4.5): The compound exists predominantly as the neutral, free base, which has the very low aqueous solubility detailed previously.
This property is a powerful tool in purification. During an aqueous workup, one can adjust the pH to control which phase the compound resides in, facilitating the separation from acidic, basic, or neutral impurities.
Caption: pH-dependent ionization of this compound.
The Impact of Temperature
In accordance with Le Chatelier's principle, the solubility of most solids in liquids increases with temperature. While this compound is often a liquid, this principle is fundamental to its purification by crystallization. The compound can be dissolved in a minimal amount of a hot solvent (or solvent mixture, e.g., toluene/heptane) and then purified by allowing it to slowly cool, causing the pure compound to crystallize while impurities remain in the mother liquor.
Co-solvency and Formulation Strategies
For biological screening, where aqueous conditions are required, co-solvents are indispensable. While practically insoluble in aqueous buffer alone, the solubility of this compound can be greatly enhanced by the inclusion of a water-miscible organic solvent. The standard practice is to prepare a high-concentration (e.g., 10-20 mM) stock solution in 100% DMSO. This stock is then diluted into the final aqueous assay buffer. However, researchers must remain vigilant of the compound's kinetic solubility limit to prevent it from precipitating in the final assay plate.
Conclusion: Practical Implications for the Synthetic and Medicinal Chemist
A detailed understanding of the solubility of this compound is a practical imperative for any researcher intending to use it.
-
For the Synthetic Chemist: The compound's profile is highly favorable. Its high solubility in common aprotic and ethereal solvents (THF, DMF, Toluene) ensures homogeneous reaction conditions for a vast array of cross-coupling chemistries. The poor solubility in heptane provides a robust and reliable method for purification via crystallization, making it a workhorse building block.
-
For the Medicinal Chemist and Biologist: The low intrinsic aqueous solubility is a critical characteristic that must be managed throughout the drug discovery process. For in vitro assays, the use of DMSO as a co-solvent is a necessity, but the potential for compound precipitation upon dilution must always be considered to ensure data integrity. The pH-dependent solubility provides a valuable handle for controlling its partitioning behavior during purification and analytical characterization.
This guide provides the essential technical information and validated protocols necessary to effectively utilize this compound, empowering researchers to harness its synthetic potential while adeptly managing the challenges presented by its physicochemical properties.
A Technical Guide to 2-Bromo-4-cyclopropylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-cyclopropylpyridine is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a reactive bromine atom at the 2-position and a cyclopropyl group at the 4-position, offers a versatile platform for the synthesis of complex molecules with potential therapeutic applications. The pyridine core is a well-established scaffold in numerous FDA-approved drugs, and the introduction of a cyclopropyl moiety can significantly enhance the pharmacological properties of a molecule, including metabolic stability and target binding affinity. This guide provides a comprehensive overview of the commercial availability, synthesis, physicochemical properties, and potential applications of this compound, with a focus on its utility in the development of novel kinase inhibitors.
Commercial Availability
This compound, identified by the CAS number 1086381-39-6 , is commercially available from a range of suppliers specializing in chemical building blocks for research and development.[1] The availability of this reagent from various vendors facilitates its accessibility for researchers in both academic and industrial settings.
| Supplier | Purity/Specification | Additional Information |
| BLD Pharm | Varies by batch | Provides documentation such as NMR, HPLC, and LC-MS upon request.[1] |
| Apollo Scientific | Typically ≥95% | - |
| Advanced ChemBlocks Inc. | ≥95% | - |
| ChemShuttle | Building block for pharmaceutical synthesis | - |
It is recommended to contact the suppliers directly for the most up-to-date information on purity, pricing, and availability.
Synthesis of this compound
Proposed Synthetic Pathway
A logical synthetic route to this compound would start from 2-amino-4-cyclopropylpyridine. This precursor can be synthesized through various methods, and its subsequent diazotization followed by bromination would yield the target compound.
References
A Researcher's Comprehensive Safety Guide to 2-Bromo-4-cyclopropylpyridine
An In-depth Technical Guide for Safe Handling, Storage, and Emergency Response
Prepared by a Senior Application Scientist, this guide provides drug development professionals, researchers, and scientists with a crucial framework for the safe utilization of 2-Bromo-4-cyclopropylpyridine. As a valuable building block in the synthesis of novel pharmaceutical and agrochemical compounds[1], its potent reactivity is matched by significant health hazards. This document moves beyond standard safety data sheets to explain the causality behind safety protocols, ensuring a culture of proactive risk mitigation in the laboratory.
Core Hazard Profile and Risk Assessment
This compound is a combustible liquid that presents severe acute toxicity risks. The primary dangers are its classification as toxic if swallowed and, most critically, fatal in contact with skin . This high level of dermal toxicity necessitates the most stringent handling protocols, as even minor accidental contact can have severe consequences. The compound is also a significant irritant to the skin, eyes, and respiratory system.[2][3]
A comprehensive understanding of its hazard classifications under the Globally Harmonized System (GHS) is the foundation of a robust safety plan.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | GHS Code | Source(s) |
| Acute Toxicity, Dermal | Category 2 | Fatal in contact with skin | H310 | |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed | H301 | |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 | [3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | H319 | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 | [3] |
| Flammable Liquids | Category 4 | Combustible liquid | H227 |
The causality for these stringent classifications lies in the molecule's ability to be rapidly absorbed through the skin, leading to systemic toxicity. The respiratory irritation potential highlights the risk of vapor and aerosol inhalation, which must be rigorously controlled.[3]
Exposure Control: Engineering and Personal Protective Equipment (PPE)
A multi-layered approach, beginning with engineering controls and supplemented by meticulous PPE protocols, is mandatory. The hierarchy of controls dictates that engineering solutions are the primary defense, with PPE serving as the final, critical barrier.
Mandatory Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[3] This is non-negotiable. The hood's function is twofold: it prevents the inhalation of irritating vapors[3] and contains any accidental splashes or aerosols, thereby minimizing the risk of fatal skin contact.
-
Emergency Stations: Ensure that a safety shower and an eyewash station are immediately accessible and tested regularly.[2] Their proximity is crucial for rapid decontamination in an exposure event.
Personal Protective Equipment (PPE) Protocol
Standard laboratory attire is insufficient. A comprehensive PPE ensemble is required to prevent contact with this highly toxic substance.
Table 2: Required Personal Protective Equipment
| Body Area | Specification | Rationale and Best Practices |
| Hands | Double Gloving: Inner nitrile glove, outer butyl rubber or Viton™ gloves. | The "Fatal in contact with skin" classification demands zero contact. Double gloving provides redundancy. Nitrile offers splash protection, while butyl rubber provides superior resistance to halogenated compounds. Gloves must be changed immediately if contamination is suspected.[3] |
| Eyes/Face | Safety goggles and a full-face shield. | Safety glasses are inadequate. Goggles provide a seal against splashes, while the face shield protects the entire face from splashes during transfers of larger volumes.[3] |
| Body | Chemical-resistant apron over a lab coat with tightly cuffed sleeves. | An impervious apron is essential to protect against spills on the torso. The lab coat should be fully buttoned.[3] |
| Respiratory | Not required if all work is performed in a certified fume hood. | For situations where aerosol generation is unavoidable or in case of ventilation failure, a respirator with an organic vapor cartridge (e.g., Filter Type ABEK) is necessary. |
The sequence of donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.
Safe Handling, Storage, and Disposal Protocols
Adherence to validated standard operating procedures is essential for mitigating risk during routine laboratory work.
Protocol for Weighing and Transfer
This protocol is designed as a self-validating system to minimize exposure.
-
Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with an absorbent, disposable bench liner.
-
PPE Verification: Don the complete PPE ensemble as specified in Figure 1.
-
Container Handling: Before opening, visually inspect the container for any external contamination. Handle the primary container with the outer, chemical-resistant gloves.
-
Aliquotting: Use dedicated, clean glassware. Transfer the liquid using a glass pipette or syringe. Never pour directly from the main stock bottle to a reaction vessel. This minimizes the risk of a large spill.
-
Post-Transfer: Securely cap the stock bottle immediately after use. Clean any contaminated glassware within the fume hood or treat it as hazardous waste.
-
Decontamination: Wipe down the work surface with an appropriate solvent (e.g., isopropanol) and dispose of the bench liner and cleaning materials as hazardous waste.
-
Doffing: Remove PPE in the correct sequence (Figure 1) to avoid contaminating skin or clothing.
-
Hygiene: Wash hands and face thoroughly with soap and water after the procedure is complete.
Storage and Incompatibility
Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.
-
Conditions: Store in a cool, dry, and well-ventilated area.[3][4] The container must be kept tightly closed to prevent the escape of vapors.[3]
-
Security: The storage location must be locked or otherwise accessible only to authorized and trained personnel.
-
Incompatible Materials: Segregate from strong oxidizing agents and strong acids to prevent violent reactions.[3][5]
Waste Disposal
All materials that come into contact with this compound are considered hazardous waste.
-
Segregation: Collect all waste, including contaminated PPE, pipette tips, and cleaning materials, in a dedicated, clearly labeled hazardous waste container.[6]
-
Containerization: The waste container must be made of a compatible material, kept securely closed, and stored in a designated satellite accumulation area.[6]
-
Disposal: All waste must be disposed of through an approved and licensed hazardous waste disposal plant, in strict accordance with federal, state, and local regulations.[3]
Emergency Response Procedures
Immediate and correct action during an emergency can prevent severe injury or fatality.
Spill Management
-
Minor Spill (inside a fume hood): Wearing full PPE, contain the spill using an inert absorbent material like sand or vermiculite.[6] Do not use combustible materials. Carefully collect the absorbed material into a hazardous waste container.
-
Major Spill (outside a fume hood or large volume): Immediately evacuate the area and alert colleagues and your institution's Environmental Health and Safety (EHS) department.[6] Do not attempt to clean it up yourself. Prevent access to the contaminated area.[3]
First Aid for Exposure
First responders must protect themselves before assisting a victim. The victim must receive immediate medical attention. Show the Safety Data Sheet to the attending physician.
Table 3: Emergency First Aid Measures
| Exposure Route | Action | Critical Causality |
| Skin Contact | IMMEDIATELY remove all contaminated clothing. IMMEDIATELY rinse the skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. IMMEDIATELY call a Poison Center or physician. [7] | The "Fatal in contact with skin" hazard means that rapid decontamination is essential to prevent absorption and systemic toxicity. Every second counts. |
| Eye Contact | IMMEDIATELY flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Call an ophthalmologist. [2] | The compound is a severe irritant and can cause serious eye damage. Prolonged rinsing is necessary to remove all traces of the chemical. |
| Ingestion | IMMEDIATELY call a Poison Center or physician. Rinse mouth with water. Give two glasses of water to drink if the person is conscious. DO NOT induce vomiting. [8] | The compound is "Toxic if swallowed." Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2][7] | The compound is a respiratory irritant. Removing the individual from the contaminated atmosphere is the first priority. |
References
spectroscopic data of 2-Bromo-4-cyclopropylpyridine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-cyclopropylpyridine
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the spectroscopic profile of this compound, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of extensive publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust framework for the structural elucidation and quality control of this compound.
Introduction: The Structural Significance of this compound
This compound is a substituted pyridine derivative of increasing interest in synthetic chemistry. The pyridine core is a ubiquitous motif in pharmaceuticals, while the cyclopropyl group can enhance metabolic stability and binding affinity. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of this compound before its use in further synthetic applications. This guide provides a detailed analysis of its expected spectroscopic "fingerprint."
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is anticipated to show distinct signals for the pyridine ring protons and the cyclopropyl protons. The chemical shifts are influenced by the electron-withdrawing bromine atom and the anisotropic effects of the pyridine ring and cyclopropyl group. The predicted data, based on analysis of similar substituted pyridines, is presented in Table 1.[1][2][3]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.1 - 8.3 | Doublet (d) | ~5.0 |
| H-5 | ~6.8 - 7.0 | Doublet of doublets (dd) | ~5.0, 1.5 |
| H-3 | ~7.0 - 7.2 | Doublet (d) | ~1.5 |
| H-cyclopropyl (methine) | ~1.8 - 2.0 | Multiplet (m) | - |
| H-cyclopropyl (methylene) | ~0.9 - 1.2 | Multiplet (m) | - |
| H-cyclopropyl (methylene) | ~0.6 - 0.9 | Multiplet (m) | - |
Causality Behind Predictions:
-
H-6: This proton is adjacent to the electronegative nitrogen atom, causing a significant downfield shift. It is coupled to H-5, resulting in a doublet.
-
H-5: Coupled to both H-6 and H-3 (long-range coupling), it appears as a doublet of doublets.
-
H-3: This proton is ortho to the bromine atom and shows a smaller downfield shift. It exhibits a small coupling to H-5.
-
Cyclopropyl Protons: These protons appear in the upfield region, characteristic of strained ring systems. The methine proton will be the most downfield of the cyclopropyl protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (C-Br) | ~142 - 145 |
| C-6 | ~148 - 151 |
| C-4 | ~155 - 158 |
| C-5 | ~120 - 123 |
| C-3 | ~125 - 128 |
| C-cyclopropyl (methine) | ~15 - 18 |
| C-cyclopropyl (methylene) | ~8 - 12 |
Causality Behind Predictions:
-
C-2: The carbon directly attached to the bromine atom is expected to be significantly deshielded, though the effect is less pronounced than for other halogens.
-
C-4 and C-6: These carbons are influenced by the nitrogen atom and the cyclopropyl substituent, leading to downfield shifts.
-
C-3 and C-5: These carbons are expected to appear at more intermediate chemical shifts.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be found in the upfield aliphatic region.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 30-degree pulse angle and a relaxation delay of at least 1 second.
-
Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C. A relaxation delay of 2 seconds is recommended.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra and reference the chemical shifts to the TMS signal at 0.00 ppm.
-
Integrate the ¹H NMR signals and determine the coupling constants.
-
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, and C=N bonds of the pyridine ring, as well as the C-H bonds of the cyclopropyl group. The C-Br stretch is also a key diagnostic peak.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3150 | C-H stretch | Aromatic (Pyridine) |
| 3000 - 3100 | C-H stretch | Cyclopropyl |
| 1580 - 1610 | C=C stretch | Aromatic (Pyridine) |
| 1550 - 1580 | C=N stretch | Aromatic (Pyridine) |
| 1450 - 1480 | C-H bend | Cyclopropyl |
| 1000 - 1050 | C-Br stretch | Bromoalkane |
Causality Behind Predictions:
-
The aromatic C-H stretches appear at higher wavenumbers than aliphatic C-H stretches.
-
The cyclopropyl C-H stretches are also in a characteristic region.
-
The C=C and C=N stretching vibrations of the pyridine ring are key features for identifying the heterocyclic core.[4][5]
-
The C-Br stretch is typically found in the fingerprint region and can be a weaker absorption.[6]
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small drop of neat this compound liquid onto the center of the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition.
Predicted Mass Spectrum Data
For this compound (C₈H₈BrN), the mass spectrum, likely acquired via Electron Ionization (EI), will be characterized by the molecular ion peak and several key fragment ions. A critical feature will be the isotopic pattern of bromine.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z Value | Ion | Comments |
| 197/199 | [M]⁺ | Molecular ion containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. The relative intensity should be approximately 1:1. |
| 118 | [M - Br]⁺ | Fragment resulting from the loss of the bromine atom. |
| 91 | [C₆H₅N]⁺ | Possible fragment from further rearrangement. |
Causality Behind Predictions:
-
Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a characteristic M/M+2 pattern for any bromine-containing fragment.[7]
-
Fragmentation: The C-Br bond is relatively weak and prone to cleavage upon electron ionization, leading to the prominent [M - Br]⁺ ion.[8]
Experimental Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to 250 °C.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: Set to ~230 °C.
-
-
Injection and Analysis: Inject 1 µL of the prepared sample. The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum for this peak can then be extracted and analyzed.
Logical Flow for Spectroscopic Analysis
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. ijres.org [ijres.org]
- 5. ijeijournal.com [ijeijournal.com]
- 6. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Bromo-4-cyclopropylpyridine
Introduction: The Strategic Importance of 2-Aryl-4-cyclopropylpyridines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and capacity to forge carbon-carbon bonds with high efficiency.[1] This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide, has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2]
This guide focuses on a specific, high-value transformation: the Suzuki-Miyaura coupling of 2-bromo-4-cyclopropylpyridine with various aryl and heteroaryl boronic acids. The resulting 2-aryl-4-cyclopropylpyridine scaffold is of significant interest to researchers and drug development professionals. The pyridine core is a prevalent motif in numerous biologically active molecules, while the cyclopropyl group offers unique conformational constraints and metabolic stability, often enhancing a drug candidate's potency and pharmacokinetic profile.[3][4]
These application notes provide a comprehensive technical guide, moving beyond a simple recitation of steps to explain the underlying principles and rationale for procedural choices. The protocols described herein are designed to be self-validating, offering a robust starting point for researchers to develop and optimize their own synthetic routes.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step, and its efficiency can be influenced by the electron density of the pyridine ring and the choice of ligand on the palladium catalyst.[2]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base is critical for this step and can significantly impact reaction rates and yields.[2][5]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated as the final 2-aryl-4-cyclopropylpyridine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
A potential challenge when working with 2-halopyridines is the coordination of the pyridine nitrogen to the palladium catalyst, which can lead to catalyst deactivation.[6] Careful selection of ligands and reaction conditions is therefore crucial to mitigate this effect and ensure efficient turnover.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary depending on the specific boronic acid used.
Protocol 1: General Procedure for Arylation of this compound
This protocol is a robust starting point for coupling with a variety of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.[6]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-cyclopropylpyridine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times, microwave irradiation can be a powerful tool.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to a temperature between 120-150 °C for 15-60 minutes.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Data Presentation: Key Reaction Parameters
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common starting conditions and considerations.
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a versatile catalyst. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates. Pd₂(dba)₃ is a Pd(0) source that requires an external ligand. |
| Ligand | PPh₃, dppf, Buchwald ligands (e.g., SPhos, XPhos) | Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination, which is particularly useful for challenging substrates.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base can significantly influence the reaction rate. K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective for less reactive boronic acids. An aqueous solution of the base is often used.[8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | A mixture of an organic solvent and water is common, as water can aid in dissolving the base and facilitate the reaction.[9] Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80–120 °C (Conventional Heating), 120–150 °C (Microwave) | Higher temperatures are often required for less reactive substrates. |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor choice of base or solvent, low reaction temperature. | Ensure proper degassing of solvents. Screen different palladium catalysts, ligands, and bases. Increase the reaction temperature. |
| Protodeborylation | Hydrolysis of the boronic acid. | Use a less aqueous solvent system or a milder base. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.[1] |
| Homocoupling | Oxidation of the catalyst, presence of oxygen. | Thoroughly degas all solvents and reagents. Ensure a robust inert atmosphere throughout the reaction. |
| Dehalogenation | Reduction of the starting material. | This can sometimes occur with very active catalyst systems. Consider a less electron-rich ligand or a lower reaction temperature. |
Logical Workflow for Reaction Optimization
Caption: A logical workflow for optimizing the Suzuki-Miyaura coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Development of a palladium-catalyzed α-arylation of cyclopropyl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids | MDPI [mdpi.com]
Application Notes & Protocols: The Buchwald-Hartwig Amination of 2-Bromo-4-cyclopropylpyridine
Prepared by: Senior Application Scientist, Gemini Laboratories
Introduction: Strategic Importance in Modern Synthesis
The Palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its significance is particularly pronounced in the fields of medicinal chemistry and drug development, where the arylamine and heteroarylamine moieties are prevalent structural motifs in a vast number of therapeutic agents. This reaction overcomes many limitations of classical methods for C-N bond formation, such as nucleophilic aromatic substitution or reductive amination, by offering broader substrate scope, greater functional group tolerance, and generally milder reaction conditions.[1]
This guide provides an in-depth examination of the Buchwald-Hartwig amination as applied to 2-Bromo-4-cyclopropylpyridine. This specific substrate is of considerable interest as the resulting 2-amino-4-cyclopropylpyridine scaffold is a key building block for a range of biologically active molecules. The presence of the pyridine nitrogen and the aryl bromide presents unique challenges, such as potential catalyst inhibition, which necessitate a carefully optimized protocol.[4][5] This document will dissect the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer practical troubleshooting advice for researchers aiming to leverage this transformation.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination facilitates the cross-coupling of an aryl halide with an amine in the presence of a palladium catalyst, a supporting phosphine ligand, and a stoichiometric amount of base.[6] The reaction proceeds via a catalytic cycle that is generally accepted to involve three key stages: oxidative addition, amido complex formation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido intermediate, releasing the halide anion.[6][7]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired 2-amino-4-cyclopropylpyridine product is eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7]
The efficiency of each step is critically dependent on the judicious selection of the ligand, base, and solvent.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Causality Behind Experimental Choices: A Deeper Dive
A successful Buchwald-Hartwig amination hinges on the synergistic interplay of its core components. The rationale for selecting each component is crucial for optimizing the reaction for a specific substrate like this compound.
-
Palladium Precursor: While the active catalyst is Pd(0), air-stable Pd(II) precursors like Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ are commonly used.[8] These are reduced in situ to the active Pd(0) species by the phosphine ligand or the amine. More advanced, pre-formed complexes known as "precatalysts" (e.g., G3 or G4 Buchwald precatalysts) can also be used, which often provide more consistent results and allow for lower catalyst loadings.
-
The Ligand: The Key to Success: The ligand is arguably the most critical component. For electron-rich heteroaryl halides like 2-bromopyridines, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. To overcome this, bulky, electron-rich phosphine ligands are essential.[4]
-
Bulky Monodentate Ligands: Dialkylbiaryl phosphines such as XPhos, RuPhos, or JohnPhos are highly effective.[9] Their steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst dimers.
-
Chelating Bidentate Ligands: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or 1,3-Bis(diphenylphosphino)propane (dppp) can also be effective. They form a stable chelate with the palladium, which can prevent pyridine coordination and inhibit side reactions.[1][4] The choice between monodentate and bidentate ligands often requires empirical screening for a new substrate.
-
-
The Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.[10]
-
Sodium tert-butoxide (NaOt-Bu) is the most common and often most effective base, particularly for less acidic primary and secondary alkyl amines.[8]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are weaker bases that can be advantageous when working with substrates that are sensitive to the strongly basic conditions of NaOt-Bu.[7]
-
-
The Solvent: Anhydrous, aprotic polar solvents are standard.
-
Toluene and 1,4-Dioxane are the most frequently used solvents, providing good solubility for the reactants and catalyst system at typical reaction temperatures (80-110 °C).[7][11] It is imperative to use anhydrous and degassed solvents to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.
-
Detailed Experimental Protocol
This protocol provides a general procedure for the amination of this compound with a generic secondary amine (e.g., morpholine). This procedure should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Materials & Equipment:
-
This compound
-
Amine (e.g., Morpholine, 1.2 equivalents)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine Ligand (e.g., XPhos, 3 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous Toluene
-
Oven-dried Schlenk flask or sealed tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
TLC plates, LC-MS for reaction monitoring
-
Silica gel for column chromatography
Caption: General experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 198 mg), the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 13.7 mg), and the phosphine ligand (e.g., XPhos, 0.03 mmol, 14.3 mg).[12] In a glovebox or under a positive stream of inert gas, add the base (e.g., sodium tert-butoxide, 1.4 mmol, 135 mg).[12]
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Then, add the amine (e.g., morpholine, 1.2 mmol, 105 µL) via syringe.[12] For volatile amines, a sealed tube rated for high pressure may be necessary, and the amine may need to be added as a cooled liquid or a solution.[4][5]
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 8-16 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.[12]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using an appropriate eluent system, e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 2-amino-4-cyclopropylpyridine product.[13]
Data Presentation: Representative Reaction Conditions
The optimal conditions for the Buchwald-Hartwig amination of this compound can vary depending on the nature of the amine coupling partner. The following table summarizes typical starting conditions based on protocols for analogous 2-bromopyridines.
| Entry | Amine Type | Amine Example | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Est. Yield (%) |
| 1 | Primary Alkyl | Cyclopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu (2) | Toluene | 80 | 70-85[4] |
| 2 | Secondary Cyclic | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (1.4) | Toluene | 100 | 85-95[12] |
| 3 | Primary Aryl | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 75-90[14] |
| 4 | Secondary Acyclic | Di-n-butylamine | Pd₂(dba)₃ (1) | 1 (4) | LiHMDS (2.2) | THF | 65 | 70-80[15] |
Table 1: Representative conditions for the amination of 2-bromopyridine analogues. Yields are estimated based on literature precedents for similar substrates and may require optimization for this compound.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Organometallic reactions can be sensitive to subtle variables.[16]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd or ligand).2. Poor quality of solvent or reagents (presence of water or oxygen).3. Incorrect base or ligand for the substrate.4. Insufficient temperature. | 1. Use fresh catalyst and ligand; consider a pre-catalyst.2. Use freshly distilled/dried and degassed solvent.3. Screen different ligands (e.g., XPhos, RuPhos, dppf) and bases (e.g., K₃PO₄, Cs₂CO₃).4. Increase temperature in 10 °C increments. |
| Hydrodehalogenation | Formation of 4-cyclopropylpyridine as a byproduct. This can arise from β-hydride elimination or other side reactions.[1] | 1. Switch to a bulkier ligand (e.g., from dppf to XPhos) to favor reductive elimination.2. Lower the reaction temperature. |
| Formation of Bithiophene | A common byproduct in some Buchwald-Hartwig reactions.[17] | 1. Adjust the catalyst and ligand loading. 2. Ensure the purity of the starting materials. |
| Low Product Recovery | 1. Product is water-soluble.2. Difficulty in purification due to similar polarity with byproducts. | 1. Perform back-extraction of the aqueous layers.2. Optimize column chromatography conditions (try different solvent systems or use a different stationary phase). |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. research.rug.nl [research.rug.nl]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-4-cyclopropylpyridine
Introduction: Unlocking Novel Chemical Space
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the powerful formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] First reported in 1975, this palladium and copper co-catalyzed transformation provides a direct and efficient route to construct aryl- and vinyl-alkynes.[3] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have cemented its role in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4]
This guide focuses on a substrate of increasing importance in medicinal chemistry: 2-Bromo-4-cyclopropylpyridine . The cyclopropyl moiety is a highly sought-after motif in drug design, often introduced to modulate potency, selectivity, metabolic stability, and physicochemical properties.[5] When coupled with the versatile pyridine scaffold, it creates a building block with significant potential for generating novel molecular architectures. The resulting 2-alkynyl-4-cyclopropylpyridine products are valuable intermediates, poised for further diversification in the development of new therapeutic agents and functional materials.[6][7]
This document provides a comprehensive technical overview, including a detailed mechanistic discussion, optimized experimental protocols, and troubleshooting strategies for the successful Sonogashira coupling of this compound with various terminal alkynes.
Mechanistic Framework: The Palladium and Copper Catalytic Cycles
The elegance of the Sonogashira reaction lies in the synergistic interplay between two distinct catalytic cycles: a palladium cycle and a copper cycle.[8][9] While the precise mechanism can be influenced by ligands, solvents, and bases, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.
The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species in situ.[1] The catalytic cycle then proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[9]
-
Copper Acetylide Formation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper acetylide species. This step activates the alkyne for the subsequent transmetalation.[1]
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst and forming a new Pd(II)-alkynyl intermediate. This is often the rate-determining step of the cycle.[8]
-
Reductive Elimination: The Pd(II)-alkynyl complex undergoes reductive elimination to yield the final coupled product (the 2-alkynyl-4-cyclopropylpyridine) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
A significant consideration when working with pyridine-containing substrates is the potential for the lone pair on the nitrogen atom to coordinate with the palladium catalyst.[10] This can sometimes inhibit catalytic activity. The choice of appropriate ligands, which bind strongly to palladium, can mitigate this effect and ensure efficient turnover.
Caption: The synergistic catalytic cycles of the Sonogashira coupling.
Experimental Protocols & Workflow
Successful execution of the Sonogashira coupling requires careful attention to anhydrous and anaerobic conditions to prevent catalyst deactivation and unwanted side reactions, such as the oxidative homocoupling of the terminal alkyne (Glaser coupling).[11]
Caption: General experimental workflow for Sonogashira coupling.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol represents a robust and widely applicable method for the coupling of this compound.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)
-
Copper(I) iodide [CuI] (1-2 mol%)
-
Triphenylphosphine [PPh₃] (4-6 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas (high purity)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the amine base (e.g., Et₃N).
-
Stir the resulting mixture at room temperature for 15-20 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature. For less reactive alkynes or for improved reaction rates, the mixture can be heated to 50-60 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-4-cyclopropylpyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This alternative protocol is particularly useful for preventing the formation of alkyne homocoupling byproducts, which can be problematic with certain substrates.[1][12]
Materials & Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (3-5 mol%) or a more active catalyst like Pd(P(t-Bu)₃)₂ (2 mol%)
-
Base: A stronger, non-nucleophilic base such as Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or 1,8-Diazabicycloundec-7-ene (DBU) (2.0 equiv).
-
Solvent: Anhydrous, degassed Dioxane, Toluene, or DMSO.
-
Argon or Nitrogen gas (high purity)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.
-
Seal the flask and thoroughly evacuate and backfill with argon (3x cycle).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimization and Troubleshooting
Even with robust protocols, optimization is often necessary to achieve the best results. The following table outlines key parameters and common issues.
| Parameter / Issue | Recommended Action & Rationale |
| Catalyst System | For electron-rich or sterically hindered partners, more active catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) may be required to facilitate the oxidative addition step.[13] |
| Low or No Conversion | Ensure reagents and solvents are strictly anhydrous and the system is free of oxygen. Catalyst deactivation (indicated by the formation of palladium black) is a common failure mode. Re-evaluate the purity of all components. |
| Alkyne Homocoupling | This side reaction (Glaser coupling) is mediated by the copper co-catalyst.[11] Solution: Switch to the copper-free protocol. Alternatively, reducing the copper loading or adding an excess of phosphine ligand in the standard protocol can sometimes suppress this pathway. |
| Dehalogenation | The loss of the bromine atom from the starting material can occur, particularly at higher temperatures or with very strong bases. Solution: Lower the reaction temperature and/or use a milder base (e.g., K₂CO₃ instead of DBU). |
| Reaction Time | Reactions can range from a few hours to overnight. Monitor closely to avoid the formation of byproducts from prolonged heating after the reaction has reached completion. |
| Solvent Choice | Polar aprotic solvents like DMF or DMSO can accelerate the reaction but may complicate the work-up. Non-polar solvents like toluene or dioxane are often used for higher temperature, copper-free reactions. THF is a good general-purpose solvent for room-temperature couplings.[14] |
Representative Data
The following table illustrates the expected outcomes for the Sonogashira coupling of this compound with a selection of terminal alkynes under optimized copper-catalyzed conditions (Protocol 1).
| Entry | Terminal Alkyne | Product | Typical Yield |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-4-cyclopropylpyridine | 85-95% |
| 2 | 1-Hexyne | 4-Cyclopropyl-2-(hex-1-yn-1-yl)pyridine | 80-90% |
| 3 | Trimethylsilylacetylene | 4-Cyclopropyl-2-((trimethylsilyl)ethynyl)pyridine | 90-98% |
| 4 | 3-Ethynyl-N,N-dimethylaniline | 4-Cyclopropyl-2-((3-(dimethylamino)phenyl)ethynyl)pyridine | 75-85% |
| 5 | Propargyl alcohol | 3-(4-Cyclopropylpyridin-2-yl)prop-2-yn-1-ol | 70-80% |
Characterization: The identity and purity of the final products should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Resolution Mass Spectrometry (HRMS).
Conclusion
The Sonogashira coupling is an exceptionally reliable and versatile method for the alkynylation of this compound. By selecting the appropriate catalytic system—either the traditional copper-co-catalyzed protocol or a copper-free alternative—researchers can efficiently synthesize a diverse array of 2-alkynyl-4-cyclopropylpyridine derivatives. These products serve as highly valuable scaffolds, providing a gateway to novel chemical entities for applications in drug discovery, agrochemicals, and materials science. Careful adherence to anaerobic and anhydrous techniques, coupled with methodical optimization, will ensure high yields and reproducible results.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: The Heck-Mizoroki Reaction for the Synthesis of Substituted 4-Cyclopropylpyridines
Introduction
The Palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2][3][4] This powerful transformation has found extensive application in the pharmaceutical and materials science sectors for constructing complex molecular architectures from readily available precursors.[5] This document provides a detailed guide for researchers and drug development professionals on the application of the Heck reaction to 2-bromo-4-cyclopropylpyridine, a valuable heterocyclic building block. The presence of the pyridine nitrogen introduces specific challenges, such as potential catalyst inhibition, which necessitates a carefully considered protocol.[6] This guide will not only provide a step-by-step experimental procedure but also delve into the mechanistic rationale behind the selection of each reaction component, offering a framework for troubleshooting and optimization.
Pillar 1: The Mechanistic Blueprint of the Heck Reaction
A thorough understanding of the catalytic cycle is paramount for rational protocol design and optimization. The widely accepted mechanism proceeds through a Pd(0)/Pd(II) cycle, which ensures the palladium is used in catalytic, rather than stoichiometric, amounts.[1][2]
The catalytic cycle can be dissected into four key stages:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction and results in a square planar Pd(II) complex.[3]
-
Alkene Coordination & Migratory Insertion: The alkene substrate (e.g., an acrylate or styrene) coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[2][3]
-
Syn-β-Hydride Elimination: For the reaction to proceed to the desired product, the intermediate must rotate around the newly formed C-C single bond to place a hydrogen atom on the adjacent carbon (beta to the palladium) in a syn-coplanar orientation. This hydrogen is then eliminated with the palladium, forming a hydrido-palladium(II) species and generating the final substituted alkene product. This step is highly stereospecific and typically leads to the formation of the trans-(E)-isomer, which is thermodynamically more stable.[3][7]
-
Catalyst Regeneration: A base is required to neutralize the hydrobromic acid (HBr) that is cogenerated. This step involves the reductive elimination of HBr from the hydrido-palladium(II) complex, thereby regenerating the active Pd(0) catalyst and allowing the cycle to begin anew.[1][3]
Caption: The Pd(0)/Pd(II) catalytic cycle of the Mizoroki-Heck reaction.
Pillar 2: Protocol Design & Component Rationale
The successful execution of a Heck reaction, particularly with a heteroaromatic substrate, hinges on the judicious selection of each component. The pyridine nitrogen in this compound can coordinate to the palladium center, potentially leading to catalyst deactivation.[6] Therefore, the choice of ligand is especially critical.
| Component | Example | Role & Scientific Rationale |
| Aryl Halide | This compound | The electrophilic partner. The C-Br bond is cleaved in the rate-determining oxidative addition step. Reactivity order is generally I > Br > Cl.[3] |
| Alkene | n-Butyl Acrylate | The nucleophilic partner. Electron-withdrawing groups on the alkene generally accelerate the reaction.[1][2] |
| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | Source of the active Pd(0) catalyst. Pd(II) salts are stable and are reduced in situ to Pd(0) by ligands (e.g., phosphines) or other reaction components.[1] |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) | Stabilizes the Pd(0) species, preventing its precipitation as inactive palladium black.[3] The steric bulk and electron-donating nature of P(o-tol)₃ can enhance the rate of oxidative addition and mitigate catalyst poisoning by the pyridine substrate.[8] |
| Base | Triethylamine (Et₃N) or K₂CO₃ | Neutralizes the HBr produced during the catalytic cycle, which is essential for regenerating the active Pd(0) catalyst.[1][3] The choice between an organic or inorganic base can influence reaction kinetics and side product formation.[8] |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively solubilizes the reactants and catalyst components. Its high boiling point is suitable for reactions requiring elevated temperatures.[8][9] |
| Additive (Optional) | Tetrabutylammonium Bromide (TBAB) | Can act as a phase-transfer catalyst, especially with inorganic bases, and can stabilize the catalytic species, sometimes allowing for lower reaction temperatures.[8][10] |
Pillar 3: Experimental Protocol & Workflow
This protocol describes a general procedure for the Heck coupling of this compound with n-butyl acrylate. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). An inert atmosphere is crucial to prevent oxidation of the catalyst and ligands.
Materials & Reagents
-
This compound
-
n-Butyl Acrylate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (for workup)
-
Brine (saturated NaCl solution, for workup)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) via syringe, followed by triethylamine (1.5 mmol, 1.5 equiv).
-
Substrate Addition: Add n-butyl acrylate (1.2 mmol, 1.2 equiv) to the mixture via syringe.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously at this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Caption: A generalized workflow for the Heck reaction protocol.
Pillar 4: Optimization & Troubleshooting
Should the standard protocol yield suboptimal results, a systematic optimization of reaction parameters is recommended.
| Parameter | Variation & Rationale |
| Catalyst & Ligand | Increase catalyst loading (e.g., to 5 mol%). Screen alternative ligands such as bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), which can be more robust and effective for challenging substrates.[4][8] |
| Base | Screen inorganic bases like K₂CO₃ or Cs₂CO₃. The choice of base can significantly impact reaction efficiency.[11][12] |
| Solvent | Test other polar aprotic solvents like DMAc, NMP, or dioxane. Solvent choice affects solubility and reaction temperature.[8][9] |
| Temperature | Incrementally increase the temperature (e.g., to 120 °C). Many Heck reactions have a significant thermal activation barrier.[4] Conversely, if side products are observed, lowering the temperature may be beneficial. |
| Additives | The addition of a phase-transfer catalyst like TBAB (0.2 equiv) can be particularly helpful when using inorganic bases.[13] |
Common Issues:
-
Low or No Conversion: This is the most common issue. The primary recourse is to increase the reaction temperature. If that fails, screening different ligand/base combinations is the next logical step. Ensure the inert atmosphere was rigorously maintained.
-
Formation of Palladium Black: This indicates catalyst decomposition. This can be caused by oxygen contamination or the ligand being unable to sufficiently stabilize the Pd(0) species at the reaction temperature. Using a more robust or sterically hindered ligand can often solve this problem.[3]
-
Side Product Formation: Homocoupling of the aryl halide or alkene isomerization can sometimes occur. Adjusting the temperature, catalyst loading, or ligand may minimize these unwanted pathways.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. books.rsc.org [books.rsc.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Stille Coupling of 2-Bromo-4-cyclopropylpyridine: Optimized Protocols and Mechanistic Insights
An Application Guide for Researchers
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The ability to precisely functionalize this heterocycle is paramount for drug discovery and development. The palladium-catalyzed Stille cross-coupling reaction stands out as a powerful and versatile tool for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[1][2] Its remarkable tolerance for a wide array of functional groups and the stability of the requisite organostannane reagents make it an indispensable method in complex molecule synthesis.[3][4][5]
This application note provides a detailed guide to the Stille coupling of 2-bromo-4-cyclopropylpyridine, a valuable building block for introducing a cyclopropyl-substituted pyridine motif. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, present a robust and optimized experimental protocol, and offer a troubleshooting guide for common challenges.
The Catalytic Cycle: A Mechanistic Overview
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (this compound), inserting into the carbon-bromine bond. This forms a Pd(II) intermediate.[1]
-
Transmetalation: The organostannane reagent exchanges its organic group with the halide on the palladium center. This is often the rate-determining step of the entire cycle.[7][8]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][6][9]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Core Parameters for Successful Coupling
The success of the Stille coupling with this compound hinges on the careful selection of several key components. Each choice has a direct causal impact on reaction rate, yield, and purity.
-
The Substrate: this compound The C-Br bond of this substrate is sufficiently reactive for oxidative addition to palladium.[6][10] However, a known challenge with 2-halopyridines is the potential for the pyridine nitrogen to coordinate with the palladium center. This can form inactive catalytic species and hinder the reaction.[11][12][13] The use of appropriate ligands is often critical to mitigate this "2-pyridyl problem" by sterically shielding the palladium center.
-
The Organostannane Reagent (R-SnBu₃) Organostannanes are favored for their stability to air and moisture and their broad functional group tolerance.[5][6][9] The three butyl groups are considered "non-transferable" ligands, as the rate of transfer for sp²-hybridized groups (aryl, vinyl, heteroaryl) is significantly faster than for sp³-hybridized alkyl groups like butyl.[8] A slight excess (1.1-1.2 equivalents) is typically used to drive the reaction to completion.
-
Palladium Catalyst Both Pd(0) and Pd(II) sources can be used.
-
Pd(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice as it is used directly.
-
Pd(II) Pre-catalysts: Palladium(II) acetate (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are also effective. They are reduced in situ to the active Pd(0) species. A typical catalyst loading is between 1-5 mol%.[3][11]
-
-
Ligands Phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity.[14] For a substrate like 2-bromopyridine, ligands can prevent catalyst inhibition by the substrate's nitrogen atom.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand.
-
Bulky, Electron-Rich Ligands: Ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or tri-tert-butylphosphine (P(t-Bu)₃) can accelerate oxidative addition and reductive elimination and are particularly effective in preventing pyridine coordination.[4][11]
-
-
Solvents The reaction must be conducted in anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions like proto-destannylation (where the organostannane reacts with trace acid or water).[15]
-
Aprotic, Non-polar: Toluene, Dioxane
-
Aprotic, Polar: N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) Toluene and DMF are frequently used and often provide a good balance of substrate solubility and reaction efficiency.[16]
-
-
Additives Additives can dramatically accelerate the rate-limiting transmetalation step.
-
Copper(I) Salts (e.g., CuI): The addition of a copper(I) co-catalyst is a well-established strategy to increase reaction rates, sometimes by orders of magnitude.[8][10][17]
-
Fluoride Sources (e.g., CsF, KF): Fluoride ions can coordinate to the tin atom, forming a hypervalent stannate species that is more nucleophilic and undergoes transmetalation more rapidly.[4][8]
-
Optimized Experimental Protocol
This protocol provides a reliable starting point for the Stille coupling of this compound with a generic organostannane, such as (tributylstannyl)benzene.
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., (Tributylstannyl)benzene) (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%) (Optional, but recommended)
-
Anhydrous, degassed toluene (5 mL)
-
Saturated aqueous potassium fluoride (KF) solution
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, Pd(PPh₃)₄, and CuI (if used).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Stir the mixture for 5 minutes. Add the organostannane reagent via syringe.
-
Reaction Conditions: Heat the reaction mixture in an oil bath to 90-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Add an equal volume of saturated aqueous KF solution and stir the resulting biphasic mixture vigorously for 1-2 hours. This step precipitates the tin byproducts as insoluble and easily filterable solids.[3][11] c. Filter the mixture through a pad of Celite®, washing the pad with an organic solvent like ethyl acetate. d. Transfer the filtrate to a separatory funnel, wash with water and then brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Summary: Reaction Condition Optimization
The following table summarizes recommended starting points and optimization pathways for the Stille coupling of this compound.
| Parameter | Condition A (Standard) | Condition B (Accelerated) | Condition C (For Challenging Substrates) | Rationale & Notes |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) | Pd(II) sources require an in situ reduction, often facilitated by phosphine ligands. |
| Ligand | - (included in catalyst) | P(o-tol)₃ (4 mol%) | P(t-Bu)₃ (4 mol%) | Bulky, electron-rich ligands can overcome substrate inhibition and accelerate the reaction.[4] |
| Solvent | Toluene | DMF | Dioxane | DMF can enhance solubility and reaction rates but requires higher purification effort. |
| Additive | None | CuI (5 mol%) | CsF (2.0 equiv) | Additives are highly recommended to accelerate the rate-limiting transmetalation step.[8][17] |
| Temperature | 100 °C | 90 °C | 110 °C | Higher temperatures can increase rate but may also lead to catalyst decomposition.[15] |
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Presence of oxygen or moisture. | 1. Use a fresh batch of catalyst. 2. Increase temperature in 10 °C increments. 3. Ensure rigorous inert atmosphere techniques and use anhydrous, degassed solvents.[15] |
| Formation of Palladium Black | 1. Reaction temperature is too high. 2. Ligand dissociation/decomposition. | 1. Lower the reaction temperature. 2. Use a more robust or higher concentration of ligand. Consider a stabilizing agent like collidine.[4] |
| Homocoupling of Organostannane | 1. Presence of oxygen. 2. High catalyst loading. | 1. Thoroughly degas all solvents and reagents. 2. Reduce the catalyst loading to the 1-2 mol% range.[9][18] |
| Dehalogenation of Starting Material | 1. Presence of protic impurities (water, alcohol). 2. Formation of palladium hydride species. | 1. Ensure all reagents and solvents are strictly anhydrous. 2. Change the solvent or ligand system.[11] |
| Tin Byproducts in Final Product | Incomplete removal during work-up. | 1. Ensure a vigorous and sufficiently long stir with aqueous KF solution.[11] 2. Multiple KF washes may be necessary. 3. Use a small amount of triethylamine in the chromatography eluent.[9] |
Conclusion
The Stille cross-coupling reaction is a highly effective method for the functionalization of this compound. By understanding the underlying catalytic cycle and carefully selecting the catalyst, ligand, solvent, and additives, researchers can achieve high yields of the desired coupled products. The protocol detailed herein provides a robust and validated starting point, while the optimization and troubleshooting guides offer a clear path to overcoming common synthetic challenges, facilitating the efficient synthesis of novel compounds for pharmaceutical and materials science applications.
References
- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 2. ikm.org.my [ikm.org.my]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. organicreactions.org [organicreactions.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. jk-sci.com [jk-sci.com]
The Strategic Application of 2-Bromo-4-cyclopropylpyridine in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone heterocyclic motif, embedded in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a favored scaffold for targeting a diverse array of biological targets, particularly protein kinases.[2] The strategic functionalization of this core structure is paramount in the quest for novel drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Within this context, 2-Bromo-4-cyclopropylpyridine has emerged as a highly valuable and versatile building block for medicinal chemists.
This technical guide provides an in-depth exploration of the utility of this compound, moving beyond a simple recitation of facts to offer insights into the rationale behind its application and detailed protocols for its synthetic manipulation. We will delve into the synergistic benefits of the 2-bromo and 4-cyclopropyl substituents, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Dual Advantage: Unpacking the Chemical Personality of this compound
The synthetic power of this compound lies in the distinct and complementary roles of its two key functional groups: the 2-bromo substituent and the 4-cyclopropyl moiety.
The 2-Bromo Group: A Versatile Handle for Molecular Elaboration
The bromine atom at the 2-position of the pyridine ring serves as a highly effective synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the facile and precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the construction of complex drug-like molecules.[3] The most pertinent of these reactions in the context of medicinal chemistry are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The electron-deficient nature of the pyridine ring can sometimes present challenges in these transformations, such as catalyst deactivation through coordination of the pyridine nitrogen to the palladium center.[4] However, with careful optimization of reaction conditions, including the judicious choice of ligands and bases, these hurdles can be effectively overcome.
The 4-Cyclopropyl Group: A Bioisostere for Enhanced Drug-like Properties
The incorporation of a cyclopropyl group into a drug candidate is a well-established strategy in medicinal chemistry to impart a range of desirable properties. The cyclopropyl moiety is often considered a "bioisostere" of a phenyl ring or a gem-dimethyl group, offering a unique combination of steric bulk and electronic character. Its benefits include:
-
Enhanced Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, leading to a longer half-life and improved oral bioavailability of the drug.
-
Improved Potency and Selectivity: The rigid and three-dimensional nature of the cyclopropyl ring can lock the molecule into a specific conformation that is optimal for binding to the target protein, thereby increasing potency and selectivity.
-
Increased Solubility: In some cases, the introduction of a cyclopropyl group can improve the aqueous solubility of a compound.
-
Novelty and Patentability: The use of a cyclopropyl group can lead to novel chemical matter with the potential for strong intellectual property protection.
Application in Kinase Inhibitor Scaffolds
A significant application of this compound lies in the synthesis of kinase inhibitors. Many kinase inhibitors feature a 2-aminopyridine or a related heterocyclic core that mimics the adenine region of ATP, enabling them to bind to the ATP-binding site of the kinase and block its activity. The this compound scaffold provides an ideal starting point for the construction of such inhibitors.
The general synthetic strategy involves a Buchwald-Hartwig amination to install the key 2-amino group, followed by a Suzuki-Miyaura coupling to introduce further diversity at other positions of the pyridine ring, or vice versa. The 4-cyclopropyl group can then occupy a specific pocket within the kinase active site, contributing to binding affinity and selectivity.
Experimental Protocols: A Practical Guide
The following protocols are provided as a robust starting point for the synthetic manipulation of this compound. It is important to note that optimization of these conditions may be necessary for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a variety of aryl and heteroaryl boronic acids or their corresponding pinacol esters.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Materials:
| Reagent/Material | Purpose | Typical Amount (Equivalents) | Notes |
| This compound | Starting Material | 1.0 | The limiting reagent. |
| Aryl/Heteroaryl Boronic Acid or Ester | Coupling Partner | 1.1 - 1.5 | Use of pinacol esters can mitigate protodeboronation.[4] |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | Catalyst | 0.01 - 0.05 (1-5 mol%) | Other catalysts such as Pd(PPh₃)₄ can also be used.[5] |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Activates Boronic Acid | 2.0 - 3.0 | Cs₂CO₃ is often more effective but also more expensive.[4] |
| Solvent (e.g., 1,4-Dioxane/Water, 4:1) | Reaction Medium | - | Degassed solvents are crucial to prevent catalyst oxidation. |
| Inert Gas (Argon or Nitrogen) | To prevent oxidation of the catalyst | - | Maintain a positive pressure throughout the reaction. |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed amination of this compound with a range of primary and secondary amines.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Materials:
| Reagent/Material | Purpose | Typical Amount (Equivalents) | Notes |
| This compound | Starting Material | 1.0 | The limiting reagent. |
| Primary or Secondary Amine | Nucleophile | 1.1 - 1.5 | |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃) | Catalyst Source | 0.01 - 0.05 (1-5 mol%) | |
| Phosphine Ligand (e.g., XPhos, BINAP) | Stabilizes and Activates the Catalyst | 1.2 - 2.0 (relative to Pd) | Bulky, electron-rich ligands are often preferred to prevent catalyst deactivation.[6] |
| Base (e.g., NaOtBu, K₃PO₄) | Deprotonates the Amine | 1.4 - 2.0 | Strong, non-nucleophilic bases are required.[7] |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | Reaction Medium | - | Anhydrous and degassed solvents are essential for optimal results. |
| Inert Gas (Argon or Nitrogen) | To prevent oxidation of the catalyst | - | Maintain a positive pressure throughout the reaction. |
Procedure:
-
Reaction Setup: In a glovebox or using Schlenk technique, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask or sealed tube.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by this compound and the amine.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Conclusion: A Building Block of Strategic Importance
This compound is a prime example of a molecular scaffold that has been intelligently designed for application in medicinal chemistry. The strategic placement of a versatile synthetic handle (the 2-bromo group) and a moiety that imparts favorable drug-like properties (the 4-cyclopropyl group) makes it an invaluable tool for the rapid and efficient synthesis of novel drug candidates. By understanding the underlying principles of its reactivity and applying robust synthetic protocols, researchers can effectively leverage the potential of this compound to accelerate their drug discovery programs.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. US5942217A - Uncomplexed cyclodextrin compositions for odor control - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
Application Notes & Protocols: 2-Bromo-4-cyclopropylpyridine as a Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-bromo-4-cyclopropylpyridine, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. The unique electronic and steric properties imparted by the cyclopropyl group, combined with the synthetic handle of the C2-bromine atom, make this reagent a valuable precursor for creating complex molecular architectures.[1][2][3] This document details its physicochemical properties and provides field-proven, step-by-step protocols for its application in cornerstone palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental choices, optimization strategies, and troubleshooting are discussed to ensure reproducible and high-yielding transformations.
Introduction: The Strategic Value of the Cyclopropyl Moiety
The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents.[4] The introduction of a cyclopropyl group onto this core, as in this compound, offers significant advantages for drug development professionals. The cyclopropyl ring is not merely a passive substituent; its unique properties can profoundly influence a molecule's biological profile.[2]
Key Contributions of the Cyclopropyl Group:
-
Metabolic Stability: The strained ring system can block sites of metabolism, increasing the half-life of a drug candidate.[2]
-
Potency and Binding: The rigid, three-dimensional nature of the cyclopropyl group can lock the molecule into a bioactive conformation, enhancing binding affinity to target proteins.[2]
-
Physicochemical Properties: It can fine-tune properties like lipophilicity and aqueous solubility, which are critical for optimizing pharmacokinetics.[2]
-
Novel Chemical Space: It provides access to unique three-dimensional structures that are often underexplored.
A prominent example underscoring the value of this scaffold is its use as a key intermediate in the synthesis of GSK2879552 , a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a target of interest in oncology.[5][6][7][8][9] The synthetic accessibility of diverse derivatives from this compound makes it an indispensable tool for researchers.
Physicochemical Properties
A summary of the key properties for this compound and a related analogue is provided below for reference.
| Property | Value | Reference |
| CAS Number | 1086381-39-6 | [10] |
| Molecular Formula | C₈H₈BrN | |
| Molecular Weight | 198.06 g/mol | |
| Appearance | Typically a liquid or low-melting solid | [11] |
| Boiling Point | Not widely reported; estimated >200 °C | |
| Density | Not widely reported; estimated >1.4 g/mL |
Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C2 position of the pyridine ring is the primary site of reactivity, serving as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions.[12][13] This allows for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.
Caption: Synthetic utility of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl and heteroaryl-aryl structures.[14][15] For this compound, this reaction enables the introduction of a vast array of aryl and heteroaryl substituents at the 2-position, which is critical for structure-activity relationship (SAR) studies.
Causality and Component Selection
-
Catalyst: A palladium(0) species is the active catalyst. Using a stable Pd(II) precursor like Pd(dppf)Cl₂ or generating Pd(0) in situ from Pd(OAc)₂ or Pd₂(dba)₃ is common.[14][16] The choice of ligand is crucial to stabilize the Pd(0) center, facilitate oxidative addition, and promote reductive elimination. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a robust and versatile ligand for many 2-bromopyridine couplings.
-
Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a critical role in the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.[15] An aqueous solution of an inorganic base is often used to accelerate the reaction.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically employed to dissolve both the organic and inorganic reagents.[15]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol: Synthesis of 2-(4-Methoxyphenyl)-4-cyclopropylpyridine
This protocol is a representative starting point and may require optimization for different boronic acids.[14]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL) and Water (1 mL), degassed
-
Schlenk flask or sealed reaction vial, magnetic stir bar, inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[14]
-
Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) mixture via syringe.[15]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
| 4-Chlorophenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 75-85 |
| 3-Thienylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 110 | 70-80* |
| Yields are representative based on similar 2-bromopyridine substrates and require empirical validation.[14][17] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation central to the synthesis of countless pharmaceuticals.[18][19] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Causality and Component Selection
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or BINAP are commonly used.[20][21] They promote the challenging reductive elimination step that forms the C-N bond. Pre-catalysts, where the ligand is already coordinated to palladium, often provide more consistent results.[22]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the key palladium-amido intermediate.[21] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.[20][22]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential, as water can deactivate the catalyst and hydrolyze the active base.[20]
Protocol: Synthesis of 4-cyclopropyl-N-phenylpyridin-2-amine
This protocol provides a general method; the choice of ligand and base may need to be optimized for less reactive amines.[18]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aniline (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk flask or sealed tube
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk flask.
-
Inert Atmosphere: Seal the vessel, remove from the glovebox (if used), and evacuate/backfill with argon three times.
-
Reagent Addition: Add anhydrous toluene. Stir for 5 minutes to pre-form the catalyst. Then, add this compound followed by aniline via syringe.
-
Reaction: Seal the vessel tightly and heat to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor for completion by LC-MS (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira coupling is the method of choice for forming a bond between a C(sp²) halide and a terminal alkyne, yielding substituted alkynes.[23][24] These products are valuable intermediates for synthesizing more complex molecules, ligands, and materials.[25][26]
Causality and Component Selection
-
Catalysts: This reaction uniquely employs a dual-catalyst system. A palladium(0) catalyst (e.g., from Pd(PPh₃)₄) performs the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) is essential for activating the terminal alkyne.[23][27]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HBr byproduct and as the solvent in many cases.[27]
-
Conditions: The reaction must be performed under strictly anaerobic conditions, as oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).[27]
Protocol: Synthesis of 2-(Phenylethynyl)-4-cyclopropylpyridine
This protocol is a standard starting point for Sonogashira couplings.[25]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.1 mmol, 1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Anhydrous, degassed Triethylamine (Et₃N) (5 mL)
-
Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask
Procedure:
-
Reaction Setup: To a dry Schlenk flask under argon, add this compound, Pd(PPh₃)₄, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent/Reagent Addition: Add anhydrous, degassed THF and Et₃N via syringe. Stir for 10 minutes. Then, add the phenylacetylene dropwise.[27]
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-8 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Monitoring: Monitor progress by TLC or LC-MS.
-
Work-up: Once complete, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
This compound has established itself as a high-value building block for modern synthetic chemistry. Its utility is primarily demonstrated through robust and versatile palladium-catalyzed cross-coupling reactions that allow for the systematic and efficient exploration of chemical space. The protocols detailed in this guide provide a solid foundation for researchers aiming to incorporate this valuable scaffold into their synthetic programs. As the demand for novel, three-dimensional molecular architectures in drug discovery and materials science continues to grow, the strategic application of this compound is poised to play an even more significant role in the development of next-generation functional molecules.
References
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 1086381-39-6|this compound|BLD Pharm [bldpharm.com]
- 11. chemimpex.com [chemimpex.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 22. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. benchchem.com [benchchem.com]
- 26. ossila.com [ossila.com]
- 27. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-cyclopropylpyridine
Introduction: The Strategic Value of the 4-Cyclopropyl-2-pyridyl Scaffold
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in medicinal chemistry.[1] The introduction of a cyclopropyl group, a well-known bioisostere for phenyl rings and other functionalities, further enhances molecular novelty by imparting conformational rigidity, improving metabolic stability, and modulating lipophilicity. The compound 2-Bromo-4-cyclopropylpyridine thus emerges as a highly valuable and versatile building block for the synthesis of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of such complex molecules, providing efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds.[2] This guide provides in-depth application notes and detailed protocols for the four most pivotal palladium-catalyzed transformations of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck coupling.
While these protocols are robust, it is important to recognize that electron-deficient N-heterocycles like pyridine can interact with the palladium center, potentially leading to catalyst inhibition.[3] Therefore, the judicious selection of ligands, bases, and reaction conditions is paramount to achieving high yields and purity. The protocols herein are designed as validated starting points, grounded in established principles for similar 2-bromopyridine substrates.
Core Principles: The Palladium Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which consists of three fundamental steps: oxidative addition, transmetalation (or related steps), and reductive elimination.[3][4] Understanding this cycle is critical for troubleshooting and optimizing reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is typically the rate-limiting step.
-
Transmetalation / Coordination: The coupling partner (e.g., an organoboron compound in Suzuki coupling) undergoes transmetalation, transferring its organic moiety to the palladium center. In C-N couplings, the amine coordinates to the palladium, followed by deprotonation.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The fundamental steps of a palladium-catalyzed cross-coupling reaction.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally powerful method for constructing biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.[1][3]
Scientific Rationale
The reaction couples this compound with a variety of aryl- or heteroarylboronic acids or their esters.
-
Catalyst/Ligand: Systems like Pd(dppf)Cl₂ are highly effective. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and has a large bite angle, which facilitates the reductive elimination step and stabilizes the catalyst, proving effective for heteroaromatic substrates.[3]
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[3][5]
-
Solvent: A mixture of an aprotic polar solvent (like 1,4-dioxane or DMF) and water is standard. The organic solvent ensures solubility of the reactants and catalyst, while water is necessary to dissolve and activate the inorganic base.[3][5]
Data Summary: Representative Suzuki-Miyaura Conditions
The following conditions are excellent starting points, based on protocols for the structurally similar 2-Bromo-4-methylpyridine.[3][5]
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Approx. Yield (%) |
| Phenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 80-90 |
| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 85-95 |
| 4-Chlorophenylboronic Acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | DMF | 100 | 75-85 |
| 3-Thienylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 110 | 70-80 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).[3]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe. The reaction concentration is typically between 0.1 and 0.2 M.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[4][6]
Scientific Rationale
This reaction couples this compound with primary or secondary amines.
-
Catalyst/Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or t-BuXPhos are required. These ligands accelerate the rate-limiting reductive elimination step, preventing β-hydride elimination and other side reactions.[7] Palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.
-
Base: A strong, non-nucleophilic base is essential for deprotonating the amine (or the intermediate palladium-amine complex) to form the palladium-amido species. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[8]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Data Summary: Representative Buchwald-Hartwig Conditions
| Amine Coupling Partner | Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100-110 |
| Aniline | Pd(OAc)₂ (2) | t-BuXPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 |
| Benzylamine | Pd₂(dba)₃ (2) | SPhos (4) | NaOt-Bu (1.4) | Toluene | 100 |
| Diethylamine | Pd(OAc)₂ (2) | XPhos (4) | LHMDS (1.5) | Toluene | 80-90 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Catalyst Pre-formation (in a glovebox if possible): To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.).[4]
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) to the tube, followed by the addition of anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor by LC-MS. These reactions are often complete within 6-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.
Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction provides a direct route to synthesize 2-alkynylpyridines, which are versatile intermediates for constructing more complex heterocyclic systems.[9][10]
Scientific Rationale
This reaction couples this compound with a terminal alkyne.
-
Catalytic System: The classic Sonogashira coupling employs a dual-catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) co-catalyst (typically CuI).[11] The palladium complex undergoes oxidative addition, while the copper(I) salt reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II) complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and serve as a scavenger for the HBr generated. It often can be used as the solvent.[11]
-
Troubleshooting - Homocoupling: A common side reaction is the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling). To mitigate this, one can use copper-free conditions, which often require a more specialized ligand system, or add the alkyne slowly to the reaction mixture.[12]
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) iodide co-catalyst (CuI, 0.05 mmol, 5 mol%).[11][12]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.) via syringe. Stir for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Application 4: Heck Coupling for C-C Bond Alkenylation
The Heck (or Mizoroki-Heck) reaction is a valuable method for the direct alkenylation of aryl halides, forming a new C-C bond and a substituted alkene.[13][14]
Scientific Rationale
This reaction couples this compound with an alkene, such as an acrylate or styrene derivative.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[15] Phosphine ligands are often added to stabilize the catalyst and improve reactivity.
-
Base: A base, typically a hindered organic amine like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃), is required to neutralize the HBr formed during the catalytic cycle.[14][15]
-
Mechanism: The key steps after oxidative addition are migratory insertion of the alkene into the Aryl-Pd bond, followed by a β-hydride elimination to release the product and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species.[14]
Detailed Experimental Protocol: Heck Coupling
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), an appropriate ligand if needed (e.g., PPh₃, 0.04 mmol, 4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with argon for 15 minutes.
-
Reagent Addition: Add the degassed polar aprotic solvent (e.g., DMF or acetonitrile, 5 mL) followed by the alkene (e.g., ethyl acrylate, 1.5 mmol, 1.5 equiv.).[13]
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by GC-MS or LC-MS.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethyl acetate.[13]
-
Purification: Concentrate the filtrate in vacuo. The resulting residue can be purified by washing with water and brine, followed by drying, concentration, and flash column chromatography.
General Experimental Workflow
The successful execution of any palladium-catalyzed cross-coupling reaction relies on a systematic and careful workflow to ensure an inert atmosphere and accurate reagent handling.
Caption: A generalized workflow for palladium-catalyzed cross-coupling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Heck Coupling | NROChemistry [nrochemistry.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Suzuki coupling reactions of 2-Bromo-4-cyclopropylpyridine
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for optimizing the Suzuki coupling of 2-Bromo-4-cyclopropylpyridine. This substrate, while valuable, presents challenges common to electron-deficient 2-halopyridines. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, high-yielding results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The solutions are based on mechanistic principles and field-proven strategies.
Question 1: My reaction yield is low or the reaction has stalled with significant starting material remaining. What are the primary factors to investigate?
Answer: Low conversion in the Suzuki coupling of this compound is a frequent issue, often stemming from a combination of factors related to the substrate's electronic nature and catalyst stability. The pyridine nitrogen's lone pair can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2]
Here is a systematic approach to troubleshooting:
-
Catalyst System (Palladium Source & Ligand): The initial choice is critical. The oxidative addition of the C-Br bond to Pd(0) is often the rate-determining step and can be sluggish for electron-deficient pyridines.[2][3]
-
Causality: The ligand plays a crucial role in stabilizing the Pd(0) species and modulating its reactivity. For 2-bromopyridines, bulky and electron-rich phosphine ligands are required. They increase the electron density on the palladium, which facilitates the oxidative addition step.[4] Furthermore, their steric bulk can physically block the pyridine nitrogen from coordinating to the palladium, preventing catalyst deactivation.[2]
-
Solution: If you are using a standard ligand like PPh₃, consider switching to a more specialized "Buchwald" ligand. Screen a panel of catalysts and ligands known to be effective for heteroaryl coupling.
-
-
Base Selection and Strength: The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][5]
-
Causality: If the base is too weak or has poor solubility in the reaction medium, the formation of the boronate will be slow, creating a bottleneck in the catalytic cycle.
-
Solution: Screen stronger inorganic bases. While Na₂CO₃ can be effective, K₃PO₄ and Cs₂CO₃ often provide superior results, particularly for less reactive substrates.[1][6] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Reaction Temperature: Suzuki couplings are generally not performed at room temperature and require thermal energy to overcome activation barriers.
-
Causality: Insufficient temperature can lead to slow rates for key steps like oxidative addition and reductive elimination.
-
Solution: Cautiously increase the reaction temperature in increments of 10-20 °C. Typical temperatures for these couplings range from 80-110 °C.[1] Monitor for potential decomposition of starting materials or products at higher temperatures.
-
-
Solubility: Poor solubility of any of the reaction components (substrate, boronic acid, or base) can lead to a heterogeneous mixture and a stalled reaction.[1]
-
Causality: The reaction can only occur when the components are in solution and can interact with the catalyst.
-
Solution: If you suspect solubility issues, consider switching to a solvent with a higher boiling point and better solvating power, such as DMF or dioxane.[1][7] A mixture of an organic solvent with water is often used to help dissolve the inorganic base.[8]
-
Question 2: I'm observing significant byproduct formation, particularly homocoupling of the boronic acid and debromination of my starting material. How can I minimize these side reactions?
Answer: The formation of byproducts points to specific competing reaction pathways that can be suppressed with careful optimization of the reaction setup and conditions.
-
Homocoupling of the Boronic Acid: This side reaction, which produces a biaryl from two boronic acid molecules, is almost always caused by the presence of molecular oxygen.[1]
-
Causality: Oxygen can participate in oxidative pathways that lead to the homocoupling of the boronic acid, while also potentially oxidizing and deactivating the Pd(0) catalyst.
-
Solution: Rigorous exclusion of oxygen is paramount. Ensure all solvents are thoroughly degassed before use. Common and effective methods include multiple freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes.[1] Assemble the reaction under a positive pressure of inert gas.
-
-
Protodeboronation of the Boronic Acid: This involves the replacement of the boronic acid group with a hydrogen atom, effectively destroying your coupling partner.[1]
-
Causality: This side reaction is often promoted by aqueous basic conditions and elevated temperatures. The C-B bond is cleaved by a proton source.
-
Solution: Use a more stable form of the organoboron reagent. Boronic esters, particularly pinacol esters (Bpin), or potassium trifluoroborate salts (BF₃K) are significantly more robust and less prone to protodeboronation.[1][2][9] If using a boronic acid, try to minimize the amount of water or use anhydrous conditions with a base like KF.[5]
-
-
Debromination (Hydrodehalogenation): This is the replacement of the bromine on your pyridine with a hydrogen atom.
-
Causality: This can occur through several mechanisms. After oxidative addition, the resulting Ar-Pd(II)-Br species can react with a hydride source in the reaction mixture, followed by reductive elimination.[10] Potential hydride sources include trace water, amines, or alcohols used as solvents.
-
Solution: Ensure you are using high-purity, anhydrous solvents when possible. The choice of base can also be influential; sometimes switching from a carbonate to a phosphate base can mitigate this issue.
-
Frequently Asked Questions (FAQs)
-
Q1: For this substrate, is it better to use a boronic acid or a boronic acid pinacol ester?
-
A1: For consistency and to minimize side reactions, a boronic acid pinacol ester is highly recommended. Boronic acids have a tendency to dehydrate, forming cyclic boroxine anhydrides, which can have different reactivity and stoichiometry.[9] Pinacol esters are more stable, easier to handle and purify, and are less susceptible to protodeboronation, leading to more reproducible results.[1][11]
-
-
Q2: Why is an inert atmosphere so critical for Suzuki couplings?
-
A2: An inert atmosphere is non-negotiable for achieving high yields and reproducibility. Oxygen deactivates the catalytically active Pd(0) species by oxidizing it to Pd(II). It also promotes the unwanted homocoupling of the boronic acid coupling partner, which consumes the reagent and complicates purification.[1][2]
-
-
Q3: Can I generate the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂?
-
A3: Yes, this is a very common and practical approach. Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) are reduced in situ to the active Pd(0) species.[12] This is often done by adding a phosphine ligand, which facilitates the reduction. Using stable Pd(II) pre-catalysts is often more convenient than handling air-sensitive Pd(0) sources like Pd(PPh₃)₄.[10]
-
-
Q4: How does the cyclopropyl group at the 4-position affect the reaction?
-
A4: The cyclopropyl group is primarily an electronic contributor. It is a weak electron-donating group, which slightly mitigates the electron-deficient nature of the pyridine ring. Its steric impact on the reactivity at the 2-position is minimal. The primary challenges remain the electronic properties of the 2-bromopyridine system itself.
-
Data & Protocols
Table 1: Recommended Catalysts and Ligands for 2-Bromopyridine Suzuki Couplings
| Catalyst / Pre-catalyst | Ligand | Typical Loading (mol%) | Key Advantages & Comments |
| Pd(OAc)₂ | SPhos | 1-3 | Excellent for heteroaryl couplings; bulky and electron-rich.[7] |
| Pd₂(dba)₃ | XPhos | 1-3 | Very active catalyst system, good for challenging substrates.[2] |
| PdCl₂(dppf) | (none) | 2-5 | A reliable, air-stable pre-catalyst. Good starting point for optimization.[13][14] |
| Pd(PPh₃)₄ | (none) | 3-5 | "Classical" catalyst; can be effective but often less active for 2-bromopyridines than modern systems.[7][15] |
Table 2: Screening Guide for Bases and Solvents
| Base (Equivalents) | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ (2-3) | Dioxane / H₂O (4:1) | 90-100 | A standard, cost-effective starting point.[12] |
| K₃PO₄ (2-3) | Toluene / H₂O (5:1) | 100-110 | Stronger base, often improves yields for less reactive partners.[1][7] |
| Cs₂CO₃ (2-3) | Dioxane | 90-100 | Very effective but more expensive; can be used under anhydrous conditions.[14] |
| KF (3) | THF | 80-90 | A milder base, useful if your substrates have base-labile functional groups.[5] |
Optimized General Experimental Protocol
This is a robust starting protocol. Further optimization may be required for your specific boronic acid partner.
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or pinacol ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this vacuum/backfill cycle at least three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., PdCl₂(dppf), 0.03 eq.) or the palladium source and ligand.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique (TLC, GC-MS, or LC-MS) until the limiting reagent is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Visualized Mechanisms & Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: A diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Boron Suzuki Coupling | Borates Today [borates.today]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
common side reactions with 2-Bromo-4-cyclopropylpyridine
Welcome to the technical support center for 2-Bromo-4-cyclopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and challenges encountered during its use in chemical synthesis. The following question-and-answer-based troubleshooting guide provides in-depth explanations and actionable protocols to optimize your experiments and ensure the integrity of your results.
Part 1: General Troubleshooting & FAQs
This section addresses the most common side products observed across various reaction types involving this compound.
Q1: My reaction is producing a significant amount of a symmetrical 4,4'-dicyclopropyl-2,2'-bipyridine byproduct. What is causing this and how can I prevent it?
A1: The formation of a symmetrical bipyridine is a classic case of a homocoupling side reaction. This occurs when two molecules of your this compound starting material couple with each other. This is particularly common in transition-metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig aminations, where the catalyst can promote this undesired pathway.
Causality & Mechanism:
The mechanism of homocoupling can proceed through two primary pathways:
-
Reductive Coupling: The palladium catalyst [Pd(0)] undergoes oxidative addition into two separate molecules of the aryl halide. A subsequent reductive elimination step then forms the C-C bond, yielding the bipyridine and regenerating the Pd(0) catalyst. This is often facilitated by reducing agents present in the reaction mixture.[1][2]
-
Ullmann-type Reaction: Though traditionally a copper-catalyzed reaction at high temperatures, palladium can also mediate this pathway under milder conditions.[3]
Factors that promote homocoupling include:
-
High Catalyst Loading or Inefficient Catalysts: Can increase the probability of two aryl halide molecules interacting at the metal center.
-
Presence of Reductants: Some reagents, like certain amines or alcohols used as solvents, can act as reductants, facilitating the catalytic cycle for homocoupling.[2]
-
Slow Transmetalation/Main Reaction: If the desired cross-coupling step (e.g., with a boronic acid or amine) is slow, the homocoupling pathway becomes more competitive.
Troubleshooting Protocol:
-
Optimize Catalyst and Ligand:
-
Use a more active catalyst system that favors the desired cross-coupling over homocoupling. For instance, in Suzuki reactions, bulky, electron-rich phosphine ligands can accelerate the reductive elimination of the desired product.[4]
-
Slightly lower the catalyst loading once optimal conditions are found.
-
-
Control Reaction Stoichiometry:
-
Ensure the coupling partner (e.g., boronic acid) is present in a slight excess (e.g., 1.1-1.2 equivalents) to favor the cross-coupling pathway.
-
-
Thoroughly Degas the Reaction Mixture:
-
Oxygen can sometimes promote homocoupling of boronic acids in Suzuki reactions, which can indirectly affect the main catalytic cycle.[4] Ensure the reaction mixture is properly degassed using methods like argon bubbling or freeze-pump-thaw cycles.
-
-
Choice of Solvent and Base:
-
Use anhydrous, high-purity solvents. Avoid solvents that can act as reducing agents if possible.
-
Diagram: Palladium-Catalyzed Homocoupling Pathway
A simplified pathway for Pd-catalyzed homocoupling.
Q2: I am observing the formation of 4-cyclopropylpyridine (dehalogenated product) in my cross-coupling reaction. What are the likely causes and solutions?
A2: The formation of 4-cyclopropylpyridine is due to a side reaction called hydrodehalogenation (or simply dehalogenation), where the bromine atom is replaced by a hydrogen atom. [5] This is a very common issue in palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig aminations.[4][6]
Causality & Mechanism:
Dehalogenation typically occurs when a hydride species is generated in the reaction mixture. This hydride can be transferred to the palladium center, leading to the reductive elimination of the dehalogenated arene instead of the desired cross-coupled product.
Sources of hydride can include:
-
Solvents: Alcohols (like isopropanol) or even ethers like THF can be sources of hydrogen.[6]
-
Bases: Bases containing water (e.g., K₃PO₄·H₂O) or certain amine bases can facilitate hydride formation. In Suzuki reactions, the base can sometimes oxidize the solvent to generate a hydride on the palladium complex.[4]
-
Reagents: Amines in Buchwald-Hartwig reactions can undergo β-hydride elimination after coordination to the palladium center, which competes with reductive elimination.[7]
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware thoroughly.
-
Use anhydrous bases (e.g., K₃PO₄ that has been dried in an oven).
-
-
Solvent and Base Selection:
-
Switch to aprotic solvents that are less likely to act as hydrogen donors, such as toluene, dioxane, or DME.
-
In Suzuki reactions, consider using bases less prone to promoting dehalogenation. While a universal rule is difficult, sometimes switching from a phosphate base to a carbonate base (or vice-versa) can mitigate the issue.[8]
-
-
Ligand Modification:
Diagram: Hydrodehalogenation Side Reaction Pathway
Competition pathway leading to dehalogenation.
Q3: My final product is contaminated with 4-cyclopropyl-2-pyridone. How did this form and how can I avoid it?
A3: The presence of 4-cyclopropyl-2-pyridone indicates that a hydrolysis reaction has occurred. In this nucleophilic aromatic substitution (SNAr) reaction, the bromide at the C2 position is displaced by a hydroxide ion (OH⁻) or water. The electron-deficient nature of the pyridine ring makes the C2 position susceptible to nucleophilic attack.[11][12]
Causality & Mechanism:
This side reaction is primarily driven by the presence of water and a base. The base (e.g., K₂CO₃, NaOH, K₃PO₄) can either directly provide hydroxide ions or deprotonate water, increasing its nucleophilicity. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing pyridine nitrogen.[12]
Conditions that favor hydrolysis:
-
Aqueous Bases or Solvents: Using aqueous solutions of bases (e.g., 2M K₂CO₃) or solvents with significant water content.
-
High Temperatures: Higher reaction temperatures accelerate the rate of this SNAr reaction.
-
Strongly Basic Conditions: The presence of strong hydroxide bases (like NaOH or KOH) greatly increases the risk of pyridone formation.[13]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents and reagents. If a base is hydrated (e.g., K₃PO₄·H₂O), dry it thoroughly before use or purchase an anhydrous version.
-
Select a Non-Hydroxide Base: Whenever possible, use non-hydroxide bases like Cs₂CO₃, K₂CO₃, or organic bases like DBU or DIPEA, ensuring they are anhydrous.
-
Control Temperature: If hydrolysis is observed, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Careful Workup: During the reaction workup, minimize contact time with aqueous basic solutions if the product is sensitive. Neutralize the reaction mixture promptly before extraction.
Diagram: Hydrolysis Pathway to Pyridone
Formation of the pyridone via nucleophilic substitution.
Part 2: Troubleshooting Specific Cross-Coupling Reactions
While the general issues above are common, certain named reactions have specific nuances that can be optimized to prevent side reactions.
Q4: In my Suzuki-Miyaura coupling with this compound, I'm getting low yields along with homocoupling and dehalogenation. How can I optimize this reaction?
A4: The Suzuki-Miyaura reaction is highly sensitive to the choice of base, which plays a critical role in activating the boronic acid for transmetalation. [8][14] An improper base can lead to poor yields and an increase in the side reactions discussed above.
Causality & The Role of the Base:
The base's primary function is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step.[8] However, the base can also influence side reactions:
-
Strong aqueous bases can promote hydrolysis to the pyridone.
-
Certain bases can promote dehalogenation, especially in the presence of protic solvents.[4]
-
Ineffective bases lead to slow transmetalation, allowing homocoupling of the aryl halide to become a major competing pathway.
Optimization Strategy & Data:
A systematic approach to optimizing the base is recommended. While specific data for this compound is not always published, data from analogous 2-bromopyridine systems provides a strong predictive framework.
Table 1: Comparison of Bases in Suzuki Reactions of 2-Bromopyridines
| Base | Typical Solvent | Common Observations & Recommendations | Yield Example (Analogous Systems) | Reference |
| K₂CO₃ | Dioxane/H₂O, Toluene | A robust, common choice. Often used as a 2M aqueous solution, but this increases hydrolysis risk. Anhydrous K₂CO₃ in an anhydrous solvent is a good starting point. | 81% (with 2-Bromo-4-methylpyridine) | [8] |
| Cs₂CO₃ | Dioxane, Toluene | A stronger, more soluble base than K₂CO₃. Often provides higher yields, especially for challenging substrates, but is more expensive. Can be effective under anhydrous conditions. | Good to excellent yields reported for various bromopyridines. | [8] |
| K₃PO₄ | Toluene, Dioxane | A strong base often used for less reactive aryl chlorides, but very effective for bromides as well. Can be hygroscopic; using the anhydrous form is critical to prevent hydrolysis and dehalogenation. | Effective for heteroaryl halides; often improves yields over carbonates. | [4][15] |
| Organic Bases (e.g., Et₃N) | DMF, Toluene | Generally too weak to efficiently form the boronate species and not recommended for Suzuki couplings of aryl bromides. | Low yields expected. | [15] |
Step-by-Step Optimization Protocol:
-
Screen Bases: Set up parallel reactions using anhydrous K₂CO₃, Cs₂CO₃, and K₃PO₄ under identical conditions (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos, Toluene, 90 °C).
-
Analyze Results: Use LC-MS or GC-MS to determine the ratio of desired product to side products (homocoupling, dehalogenation, hydrolysis) for each base.
-
Optimize Solvent: Once the best base is identified, screen anhydrous solvents like toluene, 1,4-dioxane, and DME.
-
Optimize Temperature: Vary the temperature (e.g., 80 °C, 100 °C, 110 °C) to find the sweet spot between reaction rate and stability of reagents and products.
Q5: During a Buchwald-Hartwig amination, my primary side product is 4-cyclopropylpyridine. What aspects of the reaction conditions should I investigate?
A5: As noted in Q2, dehalogenation is a significant side reaction in Buchwald-Hartwig aminations. [9] It arises from a pathway that competes directly with the desired C-N bond formation: β-hydride elimination.[7]
Causality & Mechanistic Competition:
After the amine coordinates to the palladium center and is deprotonated, the resulting palladium-amido complex can undergo two competing pathways:
-
Reductive Elimination (Desired): Forms the C-N bond and the desired arylamine product.
-
β-Hydride Elimination (Undesired): If the amine has a hydrogen on the carbon beta to the nitrogen, this hydrogen can be transferred to the palladium center. This leads to the formation of an imine (or enamine) and a palladium-hydride species, which then reductively eliminates to give the dehalogenated arene (4-cyclopropylpyridine).[7]
The choice of ligand is paramount in controlling this competition. Bulky, electron-rich phosphine ligands promote C-N reductive elimination, increasing the rate of the desired reaction relative to β-hydride elimination.[10][16]
Table 2: Recommended Ligands for Buchwald-Hartwig Amination of (Hetero)aryl Bromides
| Ligand | Structure Type | Key Features & Recommendations | Reference |
| XPhos | Biarylphosphine | Highly active and versatile for a wide range of amines and aryl halides, including electron-rich and -deficient pyridines. Often a first choice for optimization. | [9] |
| SPhos | Biarylphosphine | Similar to XPhos, offers excellent reactivity and generally high yields. | [9] |
| RuPhos | Biarylphosphine | Particularly effective for sterically hindered substrates. | [10] |
| BINAP | Bidentate Phosphine | A "first-generation" ligand. While effective, it often requires higher temperatures and can be less general than modern biarylphosphine ligands. May show lower selectivity. | [7] |
| dppf | Bidentate Phosphine | Can be effective for some 2-bromopyridine couplings, but modern biaryl ligands are generally more reliable for suppressing side reactions.[16] | [16] |
Troubleshooting Protocol:
-
Switch to a Modern Biarylphosphine Ligand: If you are using an older ligand like BINAP or dppf and observing dehalogenation, switch to XPhos or SPhos.
-
Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices. They are strong enough to deprotonate the amine without introducing competing nucleophiles.[16]
-
Lower the Reaction Temperature: If the desired reaction is efficient, lowering the temperature can sometimes suppress the competing β-hydride elimination pathway, which may have a higher activation energy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 2-Bromo-4-cyclopropylpyridine Couplings
Welcome to the technical support center dedicated to providing in-depth guidance on catalyst selection for cross-coupling reactions involving 2-bromo-4-cyclopropylpyridine. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of modern synthetic chemistry. Here, you will find not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome challenges and achieve success in your coupling reactions.
The Challenge: The "2-Pyridyl Problem" with a Twist
Cross-coupling reactions involving 2-halopyridines are notoriously challenging due to the propensity of the pyridine nitrogen to coordinate with the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively shutting down the catalytic cycle. This phenomenon, often referred to as the "2-pyridyl problem," necessitates careful selection of catalysts and reaction conditions to achieve high yields and reproducibility.[1] The presence of an electron-donating cyclopropyl group at the 4-position of 2-bromopyridine adds another layer of complexity, influencing the electronic properties of the substrate and potentially impacting the rates of key steps in the catalytic cycle.
This guide will provide a structured approach to selecting the optimal catalyst system for three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Section 1: Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. For this compound, the judicious choice of ligand and palladium precursor is paramount to overcoming the inherent challenges.
Recommended Catalyst Systems for Suzuki-Miyaura Coupling
For the Suzuki-Miyaura coupling of this compound, particularly with aryl and heteroaryl boronic acids or their derivatives, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands sterically shield the palladium center, minimizing coordination with the pyridine nitrogen, and their electron-donating nature promotes the rate-limiting oxidative addition step.
| Palladium Precursor | Ligand | Base | Solvent | Typical Temp. (°C) | Notes |
| Pd(OAc)₂ | XPhos, SPhos, or RuPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 | Excellent for a broad range of aryl and heteroaryl boronic acids.[2] |
| Pd₂(dba)₃ | cataCXium® A or BrettPhos | K₂CO₃ | THF/H₂O | 80-100 | Effective for sterically hindered coupling partners. |
| Pd(dppf)Cl₂ | (dppf is the ligand) | Na₂CO₃ or K₂CO₃ | Dioxane/H₂O | 90-110 | A robust and versatile catalyst, though may be less effective for highly challenging substrates.[3][4] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed Toluene and Water (10:1 v/v)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add Pd(OAc)₂ and XPhos.
-
Add the degassed toluene and water mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 2: Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. As with other cross-coupling reactions of 2-bromopyridines, catalyst inhibition is a primary concern. The selection of a suitable ligand is critical to achieving high yields.
Recommended Catalyst Systems for Buchwald-Hartwig Amination
For the amination of this compound, sterically hindered and electron-rich biarylphosphine ligands are the catalysts of choice. These ligands have demonstrated broad utility in the coupling of a wide range of primary and secondary amines.[5][6]
| Palladium Precursor | Ligand | Base | Solvent | Typical Temp. (°C) | Notes |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or RuPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80-110 | Highly effective for a wide range of primary and secondary amines.[7] |
| Pd(OAc)₂ | BINAP or dppf | Cs₂CO₃ | Toluene | 100-120 | A good starting point for less hindered amines; may require higher temperatures.[6][8] |
| XPhos Pd G3 | (Precatalyst) | K₃PO₄ or NaOtBu | t-Amyl alcohol or Toluene | 80-110 | Air- and moisture-stable precatalyst that often provides reproducible results.[5] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed Toluene
-
Schlenk tube and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add NaOtBu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Under a positive flow of inert gas, add Pd₂(dba)₃ and XPhos.
-
Add this compound and aniline.
-
Add the degassed toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 3: Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds. While traditionally employing a copper co-catalyst, copper-free conditions have gained popularity to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[9][10][11]
Recommended Catalyst Systems for Sonogashira Coupling
For the Sonogashira coupling of this compound, both traditional copper-catalyzed and copper-free systems can be effective. The choice often depends on the specific alkyne and the tolerance for homocoupling byproducts.
| Reaction Type | Palladium Precursor | Ligand | Co-catalyst/Additive | Base | Solvent | Typical Temp. (°C) |
| Copper-Catalyzed | PdCl₂(PPh₃)₂ | PPh₃ | CuI (5-10 mol%) | Et₃N or Piperidine | THF or DMF | 25-65 |
| Copper-Free | Pd(OAc)₂ | SPhos or XPhos | None | Cs₂CO₃ or K₃PO₄ | Dioxane or Toluene | 60-100 |
| Copper-Free | [DTBNpP]Pd(crotyl)Cl | (Precatalyst) | None | TMP | DMSO | 25-60 |
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed Dioxane
-
Schlenk tube and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, Cs₂CO₃, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed dioxane via syringe, followed by the phenylacetylene.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Troubleshooting Common Cross-Coupling Issues
Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.
Section 4: Troubleshooting and FAQs
Q1: My Suzuki-Miyaura reaction is sluggish and gives low yields. What should I try first?
A1: The most common culprit for sluggish Suzuki-Miyaura reactions with 2-bromopyridines is catalyst inhibition.[1] The first step should be to switch to a bulkier, more electron-rich phosphine ligand such as XPhos or SPhos.[2] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center. Also, ensure your base is strong enough (K₃PO₄ or Cs₂CO₃ are good choices) and that your reagents and solvents are scrupulously dry.
Q2: I am observing significant homocoupling of my boronic acid in my Suzuki-Miyaura reaction. How can I prevent this?
A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[11] Ensure that your reaction is set up under a strictly inert atmosphere and that all solvents have been thoroughly degassed. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also help to favor the cross-coupling pathway over homocoupling.
Q3: In my Buchwald-Hartwig amination, I see a lot of debromination of my starting material. What causes this?
A3: Protodebromination, the replacement of the bromine atom with a hydrogen, can be a significant side reaction. This can be caused by the presence of water or other protic impurities in your reaction mixture. Ensure that all your reagents, solvents, and the base are anhydrous. The choice of base can also play a role; sometimes switching to a different base can mitigate this side reaction.[1]
Q4: My Sonogashira reaction is producing a lot of the Glaser homocoupling product of my alkyne. What can I do?
A4: The Glaser coupling is a copper-catalyzed homocoupling of terminal alkynes and is often exacerbated by the presence of oxygen.[12] To minimize this, ensure your reaction is run under strictly anaerobic conditions. Alternatively, switching to a copper-free Sonogashira protocol is a very effective strategy to eliminate this side product.[9][10][11]
Q5: Can I use 2-chloro-4-cyclopropylpyridine instead of the bromo derivative to save costs?
A5: While 2-chloropyridines are generally more cost-effective, the C-Cl bond is significantly stronger and less reactive than the C-Br bond in oxidative addition.[1] Therefore, more forcing reaction conditions, such as higher temperatures, stronger bases, and more active (and often more expensive) catalyst systems are typically required. For initial studies and to ensure a higher probability of success under milder conditions, this compound is the recommended starting material.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects in Reactions of 2-Bromo-4-cyclopropylpyridine
Welcome to the technical support center for 2-Bromo-4-cyclopropylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in the successful execution of reactions involving this versatile building block. By understanding the causality behind solvent effects, you can optimize your reaction outcomes, troubleshoot common issues, and accelerate your research and development efforts.
Part 1: Foundational Concepts - The Role of the Solvent
The choice of solvent is not merely about dissolving reactants; it is an active parameter that profoundly influences reaction kinetics, mechanism, and selectivity. For a substrate like this compound, where multiple reaction pathways such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions are possible, the solvent system is paramount.
Question: Why is solvent selection so critical in reactions of this compound?
Answer: The solvent system directly controls several key aspects of the reaction environment:
-
Solubility and Phase Behavior: All components—the substrate, catalyst, ligands, base, and coupling partner—must interact effectively. The solvent dictates whether the reaction is homogeneous or heterogeneous. For instance, in many Suzuki-Miyaura couplings, a biphasic system like toluene/water is intentionally used to dissolve both the organic-soluble catalyst and substrate and the water-soluble inorganic base.[1]
-
Catalyst Activity and Stability: Solvents can coordinate with the metal center of a catalyst. While some coordination can be stabilizing, highly coordinating solvents like DMF or acetonitrile can sometimes displace essential ligands, inhibiting catalytic activity.[2][3] Furthermore, the solvent's ability to be rigorously degassed is crucial, as dissolved oxygen can oxidize and deactivate sensitive Pd(0) catalysts, leading to the formation of inactive palladium black.[1][4]
-
Reaction Mechanism and Rate: The polarity of the solvent and its ability to form hydrogen bonds determine how well it stabilizes charged intermediates and transition states.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF) excel at solvating cations while leaving anions (nucleophiles) relatively "naked" and highly reactive. This dramatically accelerates SNAr and SN2-type reactions.[5][6]
-
Polar Protic Solvents (e.g., water, ethanol) can solvate both cations and anions. They are particularly effective at stabilizing anions through hydrogen bonding, which can cage the nucleophile and reduce its reactivity—a detrimental effect in SNAr but beneficial for stabilizing leaving groups in SN1-type pathways.[7][8]
-
-
Base Efficacy: The effectiveness of a base is tied to its solubility in the reaction medium. An insoluble base will have limited impact on the reaction. The choice of solvent must be compatible with the chosen base (e.g., using water to dissolve K₂CO₃ or an ethereal solvent for soluble alkoxides).[1][2]
Table 1: Properties of Common Solvents in Pyridine Chemistry
| Solvent | Type | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Applications & Considerations |
| Toluene | Non-polar Aprotic | 111 | 2.4 | Excellent for Suzuki and Buchwald-Hartwig; allows for biphasic systems with water.[1][9] |
| 1,4-Dioxane | Polar Aprotic | 101 | 2.2 | Common in Suzuki and Buchwald-Hartwig; often used in a mixture with water.[1][2] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.5 | Good for Sonogashira and Suzuki at lower temperatures; often requires an inert atmosphere.[4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Promotes SNAr and Sonogashira; can sometimes inhibit Pd catalysts at high temperatures.[3][6][10] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 46.7 | Highly polar, excellent for SNAr by enhancing nucleophilicity.[6] |
| Ethanol / Water | Polar Protic | 78 / 100 | 24.5 / 80.1 | Used in some Suzuki couplings; can be a source of protons for protodebromination.[11][12] |
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section addresses the most common class of reactions for 2-bromo-pyridines. Success is often dictated by a fine balance between the catalyst, ligand, base, and solvent.
Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield. What are the likely solvent-related causes?
Answer: Low yields in Suzuki couplings of heteroaryl halides are frequently linked to suboptimal solvent and base compatibility.[1] The pyridine nitrogen can complicate the catalytic cycle, making solvent choice even more critical.
-
Inadequate Base Solubility: The most common issue is the use of an inorganic base (e.g., K₂CO₃, K₃PO₄) in a purely organic, non-polar solvent like toluene. The base will not dissolve and cannot effectively participate in the transmetalation step.
-
Catalyst Deactivation via Oxygen: Palladium(0) catalysts are readily oxidized to an inactive state.
-
Poor Substrate/Catalyst Solubility: While less common, in some cases the catalyst or substrate may not be fully soluble at room temperature, leading to a slow or incomplete reaction.
-
Solution: Gentle heating can improve solubility. If using a biphasic system, ensure vigorous stirring to maximize the interfacial area between the organic and aqueous layers.[11]
-
Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination and observing no reaction. Which solvents should I use, and which should I avoid?
Answer: The Buchwald-Hartwig amination is sensitive to solvent coordination with the palladium catalyst.
-
Recommended Solvents: Aprotic, non-polar, or weakly coordinating solvents are standard. Toluene is the most common and reliable choice. Ethereal solvents like 1,4-dioxane , THF, or t-butyl methyl ether (TBME) are also widely used.[9][14] These solvents are compatible with the strong, sterically hindered bases (e.g., NaOtBu, K₃PO₄) required for the reaction.
-
Solvents to Avoid: Solvents that can act as ligands themselves should be avoided as they can inhibit the reaction by binding too strongly to the palladium center. These include acetonitrile, pyridine, and chlorinated solvents .[2] While DMF is sometimes used, it can lead to lower yields compared to toluene.
Sonogashira Coupling
Question: My Sonogashira reaction is producing significant amounts of alkyne homocoupling (Glaser product). How can the solvent system minimize this?
Answer: Glaser coupling is an oxidative homocoupling of the terminal alkyne, a common side reaction in Sonogashira couplings that is highly promoted by the presence of oxygen.[4]
-
Strictly Anaerobic Conditions: This is the most critical factor. The solvent and the reaction headspace must be completely free of oxygen. Rigorous degassing of all solvents and reagents is mandatory.[4]
-
Solvent Choice: The reaction is typically carried out in the presence of an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). This amine can often serve as both the base and the solvent, or as a co-solvent with THF or DMF .[4][10] While DMF is effective, some studies have shown that less coordinating solvents like toluene can sometimes provide better yields by preventing ligand displacement from the palladium complex.[3] If homocoupling is severe, consider switching from DMF to a THF/Et₃N or Toluene/Et₃N system.
Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Question: I am trying to displace the bromide on this compound with sodium methoxide, but the reaction is extremely slow in methanol. Why is this, and what solvent should I use?
Answer: This is a classic case of solvent choice working against the desired reaction mechanism. While methanol dissolves sodium methoxide, it severely hampers its nucleophilicity.
The reactivity of the nucleophile in an SNAr reaction is critically dependent on the solvent's ability to solvate it.
-
In Polar Protic Solvents (like Methanol): The methanol molecules form a tight "cage" around the methoxide anion (CH₃O⁻) through strong hydrogen bonds.[7][8] This energetic stabilization makes the methoxide less available and less reactive, dramatically slowing the rate of nucleophilic attack.
-
In Polar Aprotic Solvents (like DMSO or DMF): These solvents lack acidic protons and cannot form hydrogen bonds with the anion.[5][6] They effectively solvate the sodium cation (Na⁺) but leave the methoxide anion "naked," highly reactive, and free to attack the electron-deficient pyridine ring. The reaction rate can increase by several orders of magnitude compared to a protic solvent.[5]
Solution: For SNAr reactions with anionic nucleophiles, switch from a protic solvent to a polar aprotic solvent. DMSO or DMF are the standard choices for this transformation.[6]
Part 4: General Experimental Protocol
This section provides a representative, generalized protocol for a Suzuki-Miyaura coupling reaction, which can be adapted as a starting point for optimization.
Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., Toluene and Water, 5:1 ratio, 6 mL total)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and K₂CO₃.
-
Evacuation/Backfill: Seal the flask with a septum, then evacuate the atmosphere and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. The mixture will be biphasic.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. books.lucp.net [books.lucp.net]
- 4. benchchem.com [benchchem.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of 2-Bromo-4-cyclopropylpyridine in Synthetic Chemistry
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of 2-Bromo-4-cyclopropylpyridine during chemical reactions. Our goal is to empower you with the knowledge to anticipate and prevent decomposition, ensuring the success and reproducibility of your experiments.
Introduction: The Dual Nature of this compound's Reactivity
This compound is a valuable building block in medicinal chemistry, prized for the desirable pharmacokinetic properties often imparted by the cyclopropyl motif. However, the strained three-membered ring, coupled with the electronic nature of the bromopyridine core, presents unique stability challenges. This guide will delve into the common decomposition pathways and provide actionable strategies to maintain the integrity of this versatile reagent throughout your synthetic transformations.
Like other 2-bromopyridines, this compound is susceptible to issues such as hydrodehalogenation and catalyst deactivation in palladium-catalyzed cross-coupling reactions. The pyridine nitrogen can act as a Lewis base, coordinating to the metal center of the catalyst and impeding the catalytic cycle. Furthermore, the cyclopropyl group, while often enhancing metabolic stability, is not chemically inert.[1] It can be sensitive to acidic conditions, high temperatures, and certain transition metals, potentially leading to ring-opening or rearrangement.[2][3][4]
Troubleshooting Guide: A Proactive Approach to Preventing Decomposition
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Significant Formation of 4-Cyclopropylpyridine (Hydrodehalogenation)
Question: I am observing a significant amount of the de-brominated byproduct, 4-cyclopropylpyridine, in my cross-coupling reaction. What are the likely causes and how can I mitigate this?
Answer: Hydrodehalogenation is a common side reaction for aryl bromides, particularly in palladium-catalyzed processes. It typically arises from sources of hydride that reduce the C-Br bond. The primary culprits are often solvents, bases, or impurities.
Causality and Solutions:
-
Solvent Choice: Solvents like DMF, especially if not anhydrous, can be a source of hydride. Consider switching to rigorously dried aprotic solvents such as dioxane or toluene.[5]
-
Base Selection: Strong alkoxide bases (e.g., NaOtBu) can sometimes promote dehalogenation.[5] Switching to weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[5][6]
-
Ligand Effects: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands such as XPhos or SPhos can accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the dehalogenation pathway.[5]
-
Reaction Temperature: Lowering the reaction temperature and extending the reaction time can sometimes disfavor the dehalogenation side reaction.[5]
-
Catalytic Hydrogenation: If using a palladium catalyst with a hydrogen source (e.g., for a reduction elsewhere in the molecule), be aware that catalytic hydrogenation can readily cleave the C-Br bond.[7]
Issue 2: My Reaction Mixture is Turning Black and Stalling (Catalyst Decomposition)
Question: My reaction starts, but then the mixture turns black and the starting material is no longer consumed. What is happening to my catalyst?
Answer: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into inactive palladium black.[8] This deactivation can be triggered by several factors.
Causality and Solutions:
-
Thermal Instability: Many cross-coupling reactions require heat, but excessively high temperatures can cause the catalyst to decompose.[9] It is crucial to find the optimal temperature that promotes the reaction without degrading the catalyst.
-
Oxygen Sensitivity: The active Pd(0) species in the catalytic cycle is sensitive to oxygen.[8] Insufficient degassing of solvents and reagents, or a poor inert atmosphere, can lead to oxidation and subsequent decomposition of the catalyst.
-
Ligand Degradation: Phosphine ligands are prone to oxidation by trace air, which prevents them from effectively coordinating to and stabilizing the palladium center.[9]
-
Pyridine Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to the formation of inactive catalyst species.[9] Using a ligand that binds more strongly to palladium can help mitigate this.
Issue 3: I am observing unexpected byproducts that suggest the cyclopropyl ring has opened.
Question: My mass spectrometry results show products with masses that are inconsistent with the expected coupled product, and I suspect the cyclopropyl ring is not intact. What conditions could be causing this?
Answer: The cyclopropyl group is susceptible to ring-opening under certain conditions, particularly in the presence of acids or Lewis acids.
Causality and Solutions:
-
Acid Sensitivity: The presence of strong Brønsted or Lewis acids can catalyze the ring-opening of cyclopropanes.[2][10][11][12] This is a critical consideration if your reaction conditions are acidic or if Lewis acidic additives are used. For instance, some reactions involving boronic acids can generate acidic byproducts.
-
Lewis Acidic Reagents: Be cautious with reagents that can act as Lewis acids. For example, in Suzuki couplings, the boronic acid itself or boronate esters can have Lewis acidic character. Using potassium organotrifluoroborates can sometimes circumvent issues associated with the instability of cyclopropylboronic acids.[13]
-
Thermal Stress: High reaction temperatures can induce thermal rearrangement of strained rings like cyclopropane, although this is generally less common than acid-catalyzed pathways under typical cross-coupling conditions.[14]
-
Radical Pathways: In some cases, radical reactions can lead to ring-opening of cyclopropanes.[15] If your reaction is known to proceed through a radical mechanism, this could be a potential decomposition pathway.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its long-term stability, this compound should be stored in a cool, dry, and dark place.[16][17] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation due to air and moisture.[16] Refrigeration at 2-8°C is often advised.[17]
Q2: How should I handle this compound in the laboratory?
A2: Always handle this compound in a well-ventilated area, preferably within a fume hood.[1][14] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] As with all pyridine derivatives, avoid inhalation and skin contact.[1][14][18]
Q3: Can the pyridine nitrogen interfere with my reaction?
A3: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the transition metal catalyst (e.g., palladium), acting as a catalyst poison.[9] This can slow down or completely halt the reaction. The choice of a suitable ligand that can compete with the pyridine for coordination to the metal is crucial for success.
Q4: Are there any specific considerations for Suzuki-Miyaura couplings with this compound?
A4: For Suzuki-Miyaura reactions, the choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred to minimize side reactions.[6] The instability of 2-pyridyl boronic acids is a known issue; therefore, using more stable boronate esters or potassium trifluoroborates can be advantageous.[19][20]
Q5: What about Buchwald-Hartwig amination reactions?
A5: In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like LiHMDS or K₃PO₄ are often effective.[10] The selection of the correct palladium precursor and phosphine ligand is critical for the amination of electron-deficient heteroaryl halides.[10][11] Pre-catalysts can provide more consistent results.[10]
Q6: Are there any special precautions for Sonogashira couplings?
A6: Sonogashira couplings are sensitive to oxygen, which can promote the unwanted homocoupling of the alkyne (Glaser coupling).[8] It is essential to use degassed solvents and maintain a strict inert atmosphere. If Glaser coupling is a persistent issue, reducing the amount of the copper(I) co-catalyst or switching to a copper-free protocol may be necessary.[8]
Data and Protocols
Table 1: Recommended Reaction Conditions for Cross-Coupling Reactions
| Reaction Type | Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos | K₃PO₄, K₂CO₃ | Toluene, Dioxane | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃, G3-XPhos | XPhos, RuPhos | LHMDS, K₃PO₄ | Toluene, Dioxane | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, DIPA | THF, DMF | 25-80 |
Note: These are general starting points. Optimization of catalyst loading, ligand-to-metal ratio, and concentration is often necessary for specific substrates.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the boronic acid or ester (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Addition of Reactants: Add this compound (1.0 equiv.) and the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Decomposition Pathways and Experimental Workflows
Diagram 1: Key Decomposition Pathways of this compound
Caption: Potential decomposition routes for this compound.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Ring-Opening Reaction of Cyclopropenones with Vinyl Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. static1.squarespace.com [static1.squarespace.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of Synthesized 2-Bromo-4-cyclopropylpyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in a Versatile Building Block
2-Bromo-4-cyclopropylpyridine is a valuable heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. Its unique structural combination of a reactive bromine atom, a basic pyridine core, and a lipophilic cyclopropyl group makes it a versatile scaffold for accessing diverse chemical space. However, the reliability and reproducibility of any downstream application, from screening hits to clinical candidates, are fundamentally dependent on the purity of this starting material. Impurities, even at trace levels, can lead to unforeseen side reactions, inaccurate biological data, and complications in regulatory filings.
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of newly synthesized this compound. We will move beyond simply listing methods to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and accurate purity data.
Synthesis Context: Anticipating Potential Impurities
To effectively assess purity, one must first understand the potential impurities that can arise from the synthetic route. A common approach to this compound involves the diazotization of 2-amino-4-cyclopropylpyridine. This process, while effective, can introduce several classes of impurities that must be monitored.
-
Starting Materials: Unreacted 2-amino-4-cyclopropylpyridine.
-
Reagent-Derived Impurities: Residual reagents from the diazotization and bromination steps.
-
Byproducts: Isomeric impurities (e.g., 2-Bromo-3-cyclopropylpyridine or 2-Bromo-5-cyclopropylpyridine), or products of side reactions such as hydroxylation (forming 2-hydroxy-4-cyclopropylpyridine).
-
Solvent Residues: Residual solvents from the reaction and purification process.
A robust analytical strategy will be capable of separating and quantifying the main component from this diverse array of potential contaminants.
Orthogonal Analytical Strategies for Purity Determination
No single analytical technique is sufficient to declare a compound "pure." A comprehensive assessment relies on orthogonal methods, which measure the same property using different physicochemical principles. This approach minimizes the risk of impurities co-eluting or being otherwise invisible to one particular method. We will compare three powerful and widely used techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For a molecule like this compound, a reversed-phase method is typically most effective.
Causality Behind the Method: This technique excels at separating compounds with different polarities. The pyridine ring provides a basic handle, while the cyclopropyl and bromo substituents add lipophilicity, making it well-suited for reversed-phase columns (e.g., C18). UV detection is appropriate due to the aromatic nature of the pyridine ring.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 Acetonitrile:Water.
-
Analysis: Purity is typically calculated using the area percent method from the resulting chromatogram.
Trustworthiness: System suitability should be established by injecting a standard solution multiple times to check for consistent retention times and peak areas (RSD < 2%).[1] The specificity of the method is demonstrated by its ability to separate the main peak from known impurities or a placebo injection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] It separates compounds based on their boiling points and interactions with the stationary phase, with the mass spectrometer providing definitive identification of the eluted peaks.
Causality Behind the Method: this compound has sufficient volatility to be amenable to GC analysis.[3][4] The high resolving power of capillary GC columns is excellent for separating closely related isomers, which can be a significant challenge in pyridine synthesis.[5][6][7] Mass spectrometry provides an orthogonal detection method to UV, offering structural information about any detected impurities.
Experimental Protocol: GC-MS Purity and Impurity ID
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in Methanol or Dichloromethane.
-
Analysis: Purity is assessed by area percent of the total ion chromatogram (TIC). Impurities are tentatively identified by comparing their mass spectra to library databases (e.g., NIST).
Trustworthiness: The method's reliability is confirmed by the stability of the retention time for the main peak and the consistent fragmentation pattern observed in the mass spectrum.
Quantitative NMR (qNMR)
Unlike chromatographic methods that provide a relative purity (area %), qNMR is a primary ratio method capable of determining the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[8][9][10]
Causality Behind the Method: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] By adding a known mass of a high-purity internal standard, a direct, quantitative comparison can be made without needing a reference standard of the analyte itself.[11][12][13] This makes qNMR an incredibly powerful tool for characterizing new chemical entities.
Experimental Protocol: ¹H-qNMR Absolute Purity Assay
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Internal Standard (IS) Selection: Choose a standard with high purity (≥99.5%), chemical stability, and signals that do not overlap with the analyte.[11][13] For this compound in DMSO-d₆, Maleic Acid is a suitable choice, with a distinct singlet around 6.3 ppm.[13]
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition Parameters (Critical for Quantitation):
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals being integrated (both analyte and standard). A conservative value of 30-60 seconds is often used.
-
Pulse Angle: 90° flip angle.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal for the analyte (e.g., the doublet for the proton at position 6 of the pyridine ring) and a signal for the internal standard (e.g., the singlet for the two vinylic protons of Maleic Acid).
-
-
Purity Calculation:
Purity (%w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the internal standard
-
Trustworthiness: The validity of the qNMR result is supported by using a certified internal standard, ensuring complete dissolution of both analyte and standard, and using appropriate acquisition parameters (especially a long relaxation delay) to ensure full signal relaxation.[12][14]
Head-to-Head Comparison of Analytical Techniques
The choice of analytical technique depends on the specific question being asked. HPLC and GC-MS are excellent for detecting and identifying trace impurities, while qNMR provides a highly accurate measure of the absolute content of the target molecule.
Data Presentation: Summary of Method Attributes
| Feature | HPLC-UV | GC-MS | ¹H-qNMR |
| Principle | Differential Partitioning | Volatility & Mass-to-Charge | Nuclear Magnetic Resonance |
| Purity Type | Relative (Area %) | Relative (Area %) | Absolute (% w/w) |
| Strengths | Robust, widely available, good for non-volatile impurities. | High separation efficiency for isomers, definitive impurity identification. | High precision, no analyte-specific reference standard needed, "sees" all proton-containing species.[8][15] |
| Limitations | Requires reference standards for impurity identification; some compounds may lack a chromophore. | Only for thermally stable and volatile compounds; potential for sample degradation. | Lower sensitivity than chromatographic methods; requires careful sample prep and parameter optimization. |
| Primary Use | Routine quality control, release testing. | Impurity profiling, identification of unknown peaks. | Primary characterization of new batches, reference standard qualification. |
Data Presentation: Illustrative Purity Assessment Data
| Analytical Method | Purity Result | Key Observations |
| HPLC-UV (Area %) | 99.2% | Main peak at RT=8.5 min. Two minor impurities detected at 0.3% (RT=6.2 min) and 0.5% (RT=9.1 min). |
| GC-MS (Area %) | 99.4% | Main peak at RT=10.3 min. One minor impurity (0.6%) identified as an isomer by mass spectrum. |
| ¹H-qNMR (% w/w) | 98.9% ± 0.2% | Absolute purity determined against a certified internal standard. The lower value compared to chromatography suggests the presence of NMR-invisible impurities (e.g., inorganic salts) or residual solvent not detected by the other methods. |
This representative data highlights the complementary nature of the techniques. While HPLC and GC-MS show high chromatographic purity, the qNMR result provides a more accurate reflection of the mass purity of the organic substance.[16][17][18][19]
Visualization of Workflows and Logic
Visualizing the analytical process can clarify the workflow and the interplay between different techniques.
Diagram 1: Comprehensive Purity Assessment Workflow
Caption: Workflow for comprehensive purity analysis using orthogonal techniques.
Diagram 2: Logical Comparison of Purity Methodologies
Caption: Logical principles differentiating HPLC, GC-MS, and qNMR for purity.
Conclusion: An Integrated Approach to Ensure Quality
Assessing the purity of a critical building block like this compound is not a one-size-fits-all task. A combination of high-resolution chromatographic techniques (HPLC and GC-MS) is essential for impurity profiling and identification, while qNMR provides an accurate and precise measure of the absolute purity of the material. By understanding the strengths and limitations of each method and applying them in a logical, orthogonal fashion, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes. This rigorous, multi-faceted approach to purity assessment is a cornerstone of scientific integrity and a critical component in the journey of drug discovery and development.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. Comprehensive Screening of Polycyclic Aromatic Hydrocarbons and Similar Compounds Using GC–APLI–TIMS–TOFMS/GC–EI–MS | NSF Public Access Repository [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 14. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. acgpubs.org [acgpubs.org]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Efficiency in 2-Bromo-4-cyclopropylpyridine Couplings
Introduction: The Strategic Importance of 2-Bromo-4-cyclopropylpyridine
In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a multitude of biologically active compounds. The specific building block, this compound, has garnered significant interest as it combines the versatile reactivity of a 2-bromopyridine with the desirable metabolic and conformational properties imparted by a cyclopropyl group. The C2-bromo position serves as a versatile synthetic handle for introducing molecular complexity through various cross-coupling reactions.
This guide provides an in-depth comparison of catalyst efficiencies for the two most critical transformations of this substrate: carbon-carbon (C-C) bond formation, primarily via the Suzuki-Miyaura reaction, and carbon-nitrogen (C-N) bond formation through Buchwald-Hartwig and Ullmann-type aminations. We will delve into the mechanistic rationale behind catalyst selection, present comparative data from analogous systems, and provide actionable experimental protocols for researchers, scientists, and drug development professionals. Our focus is on providing not just a list of methods, but a logical framework for making informed decisions to optimize these crucial synthetic steps.
Part 1: Forging New Carbon-Carbon Bonds at the C2 Position
The creation of a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond at the C2 position is paramount for elaborating the this compound core. The Suzuki-Miyaura reaction stands as the preeminent method for this transformation due to its exceptional functional group tolerance and reliability.[1]
The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki reaction is a robust tool for coupling aryl halides with boronic acids or their derivatives.[2] Its efficiency, however, is critically dependent on the catalytic system, particularly the choice of phosphine ligand. For an electron-deficient heteroaryl halide like 2-bromopyridine, the oxidative addition of the C-Br bond to the Pd(0) center is a key, and often challenging, step.[3]
Catalytic Cycle Overview:
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound.
-
Transmetalation: The organic moiety is transferred from the boronate species (activated by a base) to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst.[4]
References
A Comparative Guide to the Kinetic Profiles of 2-Bromo-4-cyclopropylpyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutics. Among the vast array of functionalized pyridines, 2-Bromo-4-cyclopropylpyridine stands out as a versatile building block, offering a unique combination of electronic properties and structural rigidity. Understanding the kinetic behavior of this substrate in pivotal cross-coupling reactions is paramount for efficient process development and the rational design of synthetic routes.
This guide provides a comparative analysis of the expected kinetic profiles of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While specific kinetic data for this compound is not extensively documented in publicly available literature, this guide leverages established principles of reaction kinetics from studies on analogous bromopyridine systems to provide a robust predictive framework. We will delve into the mechanistic underpinnings that govern reactivity, present comparative data, and provide detailed protocols for researchers to conduct their own kinetic investigations.
The Decisive Role of Structure in Reactivity
The reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the initial oxidative addition step to the Pd(0) catalyst. This step, often rate-determining, is highly dependent on the strength of the carbon-halogen bond.[1] For halopyridines, the general reactivity trend follows the inverse of the C-X bond dissociation energy: I > Br > Cl.[1] Therefore, this compound is expected to be significantly more reactive than its 2-chloro analogue.
Furthermore, the electronic nature of the pyridine ring and its substituents plays a crucial role. The electron-withdrawing nature of the pyridine nitrogen atom generally accelerates the oxidative addition step compared to a corresponding benzene derivative. The cyclopropyl group at the 4-position, being a weak electron-donating group through σ-donation, might slightly attenuate this effect compared to an unsubstituted 2-bromopyridine, but its impact is generally considered to be less significant than the position of the bromine atom and the inherent reactivity of the C-Br bond.
Comparative Kinetic Analysis: Suzuki-Miyaura vs. Buchwald-Hartwig Amination
The choice of coupling partner and reaction type significantly influences the overall kinetic profile. Below is a comparative summary of the expected kinetic behavior for Suzuki-Miyaura and Buchwald-Hartwig amination reactions of this compound, based on data from analogous systems.
Table 1: Predicted Kinetic Comparison of Suzuki-Miyaura vs. Buchwald-Hartwig Amination for this compound
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale & Supporting Evidence |
| Relative Rate | Typically faster | Generally slower | Suzuki-Miyaura reactions often proceed under milder conditions and with faster turnover frequencies. The transmetalation step with an activated boronate species is often very efficient.[2][3] Buchwald-Hartwig aminations can be more sensitive to ligand and base choice, and the C-N reductive elimination step can sometimes be rate-limiting.[4][5] |
| Typical Temperature | 60-100 °C | 80-120 °C | The higher temperatures in Buchwald-Hartwig aminations are often required to overcome the activation barrier for C-N bond formation.[6] |
| Key Kinetic Dependencies | [Aryl Bromide], [Boronic Acid], [Base], [Pd Catalyst] | [Aryl Bromide], [Amine], [Base], [Pd Catalyst] | The reaction rate is typically first order in the aryl halide and the palladium catalyst. The dependence on the boronic acid/amine and base can be more complex and is often a key area of kinetic investigation.[4][7] |
| Rate-Determining Step | Often transmetalation or oxidative addition | Can be oxidative addition, amine coordination/deprotonation, or reductive elimination depending on the specific system.[4][5] | The base plays a critical role in activating the boronic acid in Suzuki couplings, making transmetalation a key kinetic checkpoint.[2] In aminations, the nature of the amine and the steric hindrance of the ligand can significantly influence which step is the slowest.[4] |
Experimental Protocols for Kinetic Analysis
Accurate kinetic data is invaluable for reaction optimization and mechanistic understanding. Below are detailed protocols for monitoring the kinetics of Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound.
Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Coupling via GC-MS
Objective: To determine the reaction rate of the Suzuki-Miyaura coupling of this compound with a partner arylboronic acid by quantifying the formation of the product over time using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/H₂O mixture)
-
Internal standard (e.g., Dodecane)
-
Reaction vials, syringes, and quenching solution (e.g., dilute HCl)
-
GC-MS instrument
Procedure:
-
Preparation: In a reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (2.0 equiv.), and the internal standard (0.5 equiv.).
-
Initiation: Add the solvent and the palladium catalyst (e.g., 2 mol%) to the vial. Place the vial in a pre-heated oil bath and begin vigorous stirring. This is time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a separate vial containing a quenching solution and an extraction solvent (e.g., ethyl acetate).
-
Analysis: Analyze the quenched samples by GC-MS to determine the ratio of the product to the internal standard.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Protocol 2: In-Situ NMR Monitoring of a Buchwald-Hartwig Amination
Objective: To continuously monitor the Buchwald-Hartwig amination of this compound with an amine to determine the reaction kinetics.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium precatalyst (e.g., a G3-precatalyst) and ligand (e.g., a biarylphosphine ligand)
-
Base (e.g., NaOtBu)
-
Deuterated solvent (e.g., Toluene-d₈)
-
Internal standard (e.g., 1,3,5-Trimethoxybenzene)
-
J. Young NMR tube
-
NMR spectrometer
Procedure:
-
Preparation: In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), the base (1.5 equiv.), the palladium precatalyst (e.g., 1 mol%), the ligand, and the internal standard to a vial.
-
Dissolution: Dissolve the mixture in the deuterated solvent and transfer the solution to the J. Young NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum at room temperature (t=0) to determine the initial concentrations of the reactants relative to the internal standard.
-
Reaction Monitoring: Place the NMR tube in the pre-heated NMR probe at the desired reaction temperature. Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Process the spectra and integrate the signals corresponding to a characteristic peak of the starting material and the product, as well as the internal standard. Plot the concentration of the starting material versus time to determine the reaction kinetics.[8]
Visualizing the Catalytic Cycles and Workflow
To better understand the processes described, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a general experimental workflow for kinetic analysis.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.
Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.
Caption: General experimental workflow for the kinetic analysis of a cross-coupling reaction.
Conclusion
While direct kinetic data for this compound remains a subject for future investigation, the principles outlined in this guide provide a solid foundation for researchers to predict and experimentally determine its reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions. The choice of coupling partner, ligand, base, and solvent will all be critical factors in dictating the reaction rate and efficiency. For specific applications, a detailed kinetic study as outlined above is highly recommended to optimize reaction conditions and gain deeper mechanistic insights, ultimately accelerating the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. psecommunity.org [psecommunity.org]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Coupling Strategies for 2-Bromo-4-cyclopropylpyridine
Introduction: The Value of the 4-Cyclopropylpyridine Scaffold
The 2-substituted-4-cyclopropylpyridine motif is a privileged scaffold in modern drug discovery. The cyclopropyl group often enhances metabolic stability, improves potency, and fine-tunes the physicochemical properties of drug candidates. Consequently, efficient and high-yielding methods for the functionalization of the C-2 position of 2-Bromo-4-cyclopropylpyridine are of paramount importance to medicinal chemists. This guide provides a comparative analysis of various palladium-catalyzed cross-coupling methodologies, offering field-proven insights and experimental data to aid researchers in selecting the optimal synthetic route.
The primary challenge in coupling reactions with 2-bromopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst. This can lead to the formation of inactive catalyst species and, consequently, lower reaction yields.[1][2] Therefore, the judicious selection of ligands, bases, and reaction conditions is critical for success.
Comparative Analysis of Cross-Coupling Methodologies
This guide will explore the application, mechanism, and typical yields of six major palladium-catalyzed cross-coupling reactions for the functionalization of this compound: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, Heck, and Stille couplings. The data presented is compiled from studies on structurally similar 2-bromopyridine substrates, providing a strong predictive framework for the target molecule.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely utilized method for forming C(sp²)–C(sp²) bonds, valued for its mild conditions and the vast commercial availability of boronic acid coupling partners.[2] The base is crucial as it activates the organoboron species to form a more nucleophilic boronate, which facilitates the rate-determining transmetalation step.[3]
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Arylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-120 | 12-24 | High | [2] |
| Arylboronic acid | Pd₂(dba)₃ (1-3) | SPhos (2-6) | Cs₂CO₃ (2-3) | Dioxane | 80-110 | 8-16 | Moderate to High | [1] |
| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 81 | [3] |
-
Expertise & Experience: For 2-bromopyridines, catalyst deactivation via coordination of the pyridine nitrogen is a significant hurdle.[1][2] The use of bulky, electron-rich phosphine ligands like SPhos or XPhos is a proven strategy to mitigate this. These ligands sterically shield the palladium center, favoring the desired catalytic cycle over the formation of inactive complexes.
-
Trustworthiness: Cesium carbonate (Cs₂CO₃) often provides higher yields compared to K₂CO₃, but it is more expensive and hygroscopic.[1] The choice represents a trade-off between cost and efficiency. Using more stable boronic esters (e.g., pinacol esters) can prevent protodeboronation, a common side reaction, especially with aqueous bases.[1]
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is an exceptionally general and widely adopted method for constructing C-N bonds.[4] It has largely replaced harsher classical methods, offering broad substrate scope and functional group tolerance. The reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide, to deprotonate the amine or amine-Pd complex, which is essential for catalyst turnover.[4][5]
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexane-1,2-diamine | [Pd₂(dba)₃] (0.18 mmol scale) | (±)-BINAP (0.35 mmol scale) | NaOBuᵗ (25 mmol scale) | Toluene | 80 | 4 | 60 | [6] |
| Volatile Amines | Pd(OAc)₂ | dppp | NaOBuᵗ | Toluene | 80 | - | 55-98 | [5] |
| Various Amines | Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | NaOBuᵗ | Toluene | Reflux | - | 27-82 | [7] |
-
Expertise & Experience: Bidentate phosphine ligands like BINAP and dppp have proven effective for coupling amines with 2-bromopyridines.[4][5] These ligands form stable chelate complexes with palladium, which can prevent the formation of inactive palladium dimers and accelerate the reaction.[4]
-
Trustworthiness: The reaction is highly sensitive to air and moisture. Therefore, using standard Schlenk techniques or working in a glovebox under an inert atmosphere (e.g., argon) is mandatory for achieving reproducible, high yields.[6]
Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes
The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides to form C(sp²)–C(sp) bonds.[8][9] A key feature is the use of a copper(I) co-catalyst, which reacts with the alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, a step that is significantly faster than the direct reaction of the alkyne with the palladium center.
Figure 3: Catalytic cycle of the Sonogashira reaction.
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | rt | 2-4 | 65-92 | [10] |
| Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60 | 6 | 85-95 | [11] |
| Terminal Alkyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | up to 96 | [12] |
-
Expertise & Experience: While copper-free Sonogashira protocols exist, the classic Pd/CuI system remains highly effective and reliable for heteroaryl bromides.[11] The amine base (e.g., Et₃N) serves a dual role: it acts as the base to deprotonate the alkyne and often serves as the solvent.
-
Trustworthiness: A common side reaction is the Glaser coupling, or homocoupling of the terminal alkyne. This is often promoted by the presence of oxygen. Therefore, ensuring the reaction is run under an inert atmosphere with properly degassed solvents is crucial to maximize the yield of the desired cross-coupled product.
Negishi Coupling: For C-C Bond Formation with Organozinc Reagents
The Negishi coupling is a powerful reaction that forms C-C bonds by coupling organozinc reagents with organic halides.[13] A significant advantage of this method is the high functional group tolerance of organozinc compounds compared to more reactive organometallics like Grignard or organolithium reagents.[14] This makes it particularly valuable in complex, multi-step syntheses.
Figure 4: Catalytic cycle of the Negishi reaction.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclopropylzinc bromide | Pd₂(dba)₃ (1) | XPhos (2) | Dioxane | 80 | 8 | 92 | [14] |
| 2-Pyridylzinc bromide | Pd(PPh₃)₄ | - | THF | Reflux | - | 81 | [15] |
-
Expertise & Experience: The Negishi coupling is particularly well-suited for introducing a cyclopropyl group, as cyclopropylzinc bromide is a stable and readily prepared reagent.[14] The reaction often proceeds with fast rates and high yields.[14]
-
Trustworthiness: The preparation of the organozinc reagent is a critical step. The use of activated zinc dust (e.g., Rieke zinc or zinc activated with I₂ or 1,2-dibromoethane) is often required for the efficient formation of the organozinc halide from the corresponding cyclopropyl bromide.
Heck Reaction: For C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction creates a C-C bond by coupling an aryl halide with an alkene, forming a substituted alkene.[16] It is a powerful tool for vinylation. The reaction mechanism involves a migratory insertion step and a subsequent β-hydride elimination to regenerate the catalyst and release the product. The regioselectivity and stereoselectivity (typically forming the E-isomer) are key advantages.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
A Comparative Study of 2-Bromo-4-cyclopropylpyridine and Other Brominated Pyridines: A Guide for Researchers
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, brominated pyridines stand as indispensable building blocks. Their utility in forming carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions is well-established. This guide provides an in-depth comparative analysis of 2-Bromo-4-cyclopropylpyridine alongside other key brominated pyridines, offering insights into their reactivity, physicochemical properties, and practical applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling informed decisions in synthetic strategy and experimental design.
Introduction: The Strategic Value of Brominated Pyridines
The pyridine scaffold is a privileged motif in medicinal chemistry, and its functionalization is a cornerstone of analog synthesis. Brominated pyridines, in particular, serve as versatile precursors for a multitude of chemical transformations. The electron-deficient nature of the pyridine ring, coupled with the presence of a bromine atom, renders the C-Br bond susceptible to oxidative addition by palladium catalysts, initiating a cascade of powerful cross-coupling reactions.
This guide will focus on a comparative analysis of this compound against other commonly employed brominated pyridines, such as 2-bromopyridine, 2-bromo-4-methylpyridine, and 2-bromo-4-chloropyridine. The choice of the substituent at the 4-position significantly modulates the electronic and steric properties of the pyridine ring, thereby influencing its reactivity in key synthetic transformations.
Physicochemical Properties: A Comparative Overview
The subtle interplay of electronic and steric effects introduced by different substituents at the 4-position of the 2-bromopyridine core dictates the molecule's physical and chemical behavior. Understanding these properties is crucial for predicting reactivity and optimizing reaction conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| This compound | C₈H₈BrN | 198.06 | Not available | Not available | Not available |
| 2-Bromopyridine | C₅H₄BrN | 158.00 | 192 | 1.167 (15 °C)[1] | 1.561 |
| 2-Bromo-4-methylpyridine | C₆H₆BrN | 172.02 | 87 (10 mmHg)[2] | 1.545 (25 °C)[2] | 1.561 (20 °C)[2] |
| 2-Bromo-4-chloropyridine | C₅H₃BrClN | 192.44[3] | Not available | Not available | Not available |
The cyclopropyl group is known to possess electronic properties similar to a vinyl group, capable of donating electron density through σ-π conjugation. This can influence the electron density of the pyridine ring and, consequently, the reactivity of the C-Br bond.
Synthesis of Brominated Pyridines
A reliable and scalable synthesis is paramount for the utility of any building block. The synthesis of 2-bromopyridines often involves diazotization of the corresponding 2-aminopyridine followed by a Sandmeyer-type reaction.
General Synthesis of 2-Bromopyridines
A common route to 2-bromopyridines involves the diazotization of 2-aminopyridines in the presence of hydrobromic acid and sodium nitrite, followed by decomposition of the diazonium salt.[4]
Experimental Protocol: Synthesis of 2-Bromo-4-methylpyridine [5]
-
Preparation: Dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid in a suitable reaction vessel. Cool the mixture to between -5 °C and 0 °C using an ice-salt bath with vigorous stirring.
-
Bromination: Slowly add bromine (1.5-3.0 eq) dropwise to the cooled solution, ensuring the temperature remains below 0 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 eq) in water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 0 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Work-up: Slowly raise the temperature to 20 °C. Adjust the pH of the solution to ~9 by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography.
Note: This protocol can be adapted for the synthesis of other 2-bromopyridines, including this compound, starting from the corresponding 2-amino-4-cyclopropylpyridine.
Comparative Reactivity in Cross-Coupling Reactions
The true value of these building blocks is realized in their application in cross-coupling reactions. This section provides a comparative overview of the performance of this compound and its analogs in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is influenced by the electronic nature of the substituents on the pyridine ring.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Comparative Performance in Suzuki-Miyaura Coupling:
| 2-Bromopyridine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference/Notes |
| 2-Bromo-4-methylpyridine | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 120 | 81 | [6] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic Acid | Not specified | Not specified | Not specified | Not specified | 92 (on a similar substrate) | [6] |
| 2-Bromopyridine | Arylboronic Acids | Pd(OAc)₂ | K₂CO₃ | aq. isopropanol | Not specified | Good to excellent | [7] |
| This compound | Arylboronic Acids | Expected to be similar to 2-bromo-4-methylpyridine | High | Theoretical |
The electron-donating nature of the methyl group in 2-bromo-4-methylpyridine can slightly increase the electron density on the pyridine ring, potentially slowing down the oxidative addition step compared to unsubstituted 2-bromopyridine. However, good to excellent yields are generally obtained. The cyclopropyl group, with its ability to donate electron density, is expected to confer similar reactivity to this compound, leading to high yields in Suzuki-Miyaura couplings.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridines [8][9]
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the 2-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The efficiency of this reaction with bromopyridines is highly dependent on the choice of ligand and base.[1]
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Comparative Performance in Buchwald-Hartwig Amination:
| 2-Bromopyridine Derivative | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference/Notes |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80-100 | Good to excellent | [10][11][12] |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | Toluene | 80 | 60 | [13] |
| This compound | Various Amines | Expected to be similar to other 2-bromopyridines | Good to excellent | Theoretical |
The presence of substituents on the pyridine ring can influence the rate of the Buchwald-Hartwig amination. In general, electron-donating groups can slightly decrease the reactivity of the C-Br bond. However, with modern catalyst systems, high yields are generally achievable for a wide range of 2-bromopyridines.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridines [14]
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., toluene) via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation. Add the 2-bromopyridine (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to substituted alkynes.[15] The reactivity order of aryl halides in this reaction is generally I > Br > Cl.[15]
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Comparative Performance in Sonogashira Coupling:
| 2-Bromopyridine Derivative | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference/Notes |
| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | [16] |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 89 | [17] |
| This compound | Terminal Alkynes | Expected to be similar to other 2-bromopyridines | Good to excellent | Theoretical |
The Sonogashira coupling is generally tolerant of a wide range of functional groups. The electronic nature of the substituent at the 4-position of the 2-bromopyridine is expected to have a modest effect on the reaction outcome, with both electron-donating and electron-withdrawing groups being well-tolerated.
Experimental Protocol: Sonogashira Coupling of 2-Bromopyridines [17][18][19]
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the 2-bromopyridine (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03-0.05 equiv), and copper(I) iodide (CuI, 0.025-0.1 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1-1.2 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., 60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion: Strategic Selection of Brominated Pyridines
The choice of a brominated pyridine building block is a critical decision in the design of a synthetic route. This guide has provided a comparative analysis of this compound and other key analogs, highlighting the influence of the 4-substituent on their physicochemical properties and reactivity in cornerstone cross-coupling reactions.
While direct experimental data for this compound remains limited in the public domain, its reactivity can be confidently predicted based on the well-understood electronic and steric effects of the cyclopropyl group. It is anticipated to be a highly effective substrate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, exhibiting reactivity comparable to other 4-alkyl-substituted 2-bromopyridines.
The detailed experimental protocols and comparative data presented herein are intended to empower researchers to make informed decisions, streamline their synthetic efforts, and ultimately accelerate the discovery and development of novel molecules with significant scientific and therapeutic potential.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. 2-ブロモ-4-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 12. scispace.com [scispace.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-cyclopropylpyridine
Hazard Assessment and Waste Characterization
2-Bromo-4-cyclopropylpyridine, as a halogenated pyridine derivative, must be treated as a hazardous substance.[1][2] Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][3] The primary hazards associated with this class of compounds include acute toxicity, skin and eye irritation, and potential respiratory irritation.[4][5]
Waste Classification:
All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, weighing boats), and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.[2]
Based on the guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), waste containing pyridine and its derivatives is often classified under specific waste codes. Given its pyridine component, waste this compound would likely fall under the EPA hazardous waste code D038 for pyridine or F005 if it is a spent solvent mixture containing pyridine.[6][7][8] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for definitive classification, as local regulations may vary.[2][9]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is critical to adhere to the following safety measures to mitigate exposure risks.
Personal Protective Equipment (PPE):
A comprehensive assessment of the required PPE should be conducted before handling this compound. The following table outlines the minimum required PPE based on guidelines for similar halogenated pyridines.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes.[2][10] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber) | To prevent skin contact.[11][12] |
| Protective Clothing | A standard laboratory coat or chemical-resistant apron | To protect clothing and skin.[2][10] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood | To prevent the inhalation of vapors or dust.[10] |
Spill Management:
In the event of a spill, the immediate priority is to ensure the safety of all personnel and contain the spill to prevent environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.[1]
-
Wear Appropriate PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.[1]
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[1][2][13]
-
Collect and Containerize: Carefully collect the absorbed material and any contaminated solids into a clearly labeled hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be collected as hazardous waste.[1]
-
Seek Assistance for Large Spills: For large spills, contact your institution's EHS department immediately.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with federal, state, and local regulations. The following protocol provides a systematic approach to ensure safe and compliant disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container.[1] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[1]
-
Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container designated for halogenated organic liquid waste.[1][10] Do not mix with incompatible waste streams.[1]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]
2. Containerization and Labeling:
-
Containerization: Use only approved and compatible containers for hazardous waste collection.[14] Ensure containers are sealed tightly to prevent leaks or spills.[11]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
3. Storage:
-
Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1]
-
The storage area should be away from heat, sparks, and open flames.[1]
-
Ensure secondary containment is used to prevent the spread of material in the event of a leak.[1]
4. Final Disposal:
-
The recommended method for the final disposal of halogenated pyridines is high-temperature incineration conducted by a licensed hazardous waste disposal contractor.[1][15]
-
Never dispose of this compound down the drain or in the regular trash.[1]
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office.[1]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following these detailed procedures, which are grounded in the established protocols for similar hazardous compounds, researchers can ensure they are handling this chemical waste in a safe, compliant, and responsible manner. Always prioritize consulting your institution's specific EHS guidelines and local regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wku.edu [wku.edu]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. aksci.com [aksci.com]
- 10. benchchem.com [benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. benchchem.com [benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. carlroth.com [carlroth.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
